3-(2-Bromophenyl)propionic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243189. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOACQJFIGWNQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311434 | |
| Record name | 3-(2-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-58-9 | |
| Record name | 15115-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Bromophenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-Bromophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 3-(2-bromophenyl)propionic acid, a key intermediate in the pharmaceutical industry. This document details various methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and workflow diagrams to support research and development efforts.
Introduction
This compound is a valuable building block in the synthesis of a range of pharmaceutically active compounds. Its structural features, comprising a brominated aromatic ring and a propionic acid side chain, allow for diverse chemical modifications, making it a crucial precursor in drug discovery and development. The efficiency and scalability of its synthesis are therefore of significant interest. This guide explores and compares four prominent synthetic strategies.
Synthetic Routes and Methodologies
Four primary synthetic routes for this compound have been identified and are detailed below. These methods vary in their starting materials, reaction mechanisms, and overall efficiency.
Method 1: One-Pot Synthesis from 2-Bromobenzaldehyde and Isopropylidene Malonate
This modern approach offers a streamlined one-pot procedure that combines condensation, reduction, hydrolysis, and decarboxylation steps.[1]
Reaction Pathway:
This method involves the reaction of 2-bromobenzaldehyde with isopropylidene malonate (Meldrum's acid) in a triethylamine/formic acid system, which acts as both the solvent and the reducing agent. The reaction proceeds through a cascade of reactions within a single vessel, simplifying the workflow and reducing the need for isolation of intermediates.
Experimental Protocol: [1]
-
Preparation of the Reagent System: In a 1000 L reactor, add 92 kg of triethylamine. While maintaining the temperature between 15-40 °C, slowly add 105 kg of formic acid over 1-2 hours until a clear solution is formed.
-
Reaction: To the reactor, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde. Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.
-
Work-up and Isolation: Cool the mixture to 20-35 °C. Quench the reaction by adding 180 kg of water followed by 110 kg of 36% concentrated hydrochloric acid, maintaining the temperature between 15-35 °C. Stir the mixture for 2-3 hours.
-
Purification: Filter the resulting solid, dry the crude product at 45-50 °C. The crude product is then purified by recrystallization from an ethyl acetate/n-heptane solvent system to yield pure this compound.
Method 2: Malonic Ester Synthesis from 2-Bromobenzyl Bromide
A classic and versatile method for the formation of carboxylic acids, the malonic ester synthesis can be readily applied to produce this compound.
Reaction Pathway:
This synthesis involves the alkylation of a malonic ester, typically diethyl malonate, with 2-bromobenzyl bromide. The resulting substituted malonic ester is then hydrolyzed and subsequently decarboxylated upon heating to yield the final product.
General Experimental Workflow:
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.
-
Alkylation: The enolate is reacted with 2-bromobenzyl bromide in an SN2 reaction to form diethyl 2-(2-bromobenzyl)malonate.
-
Hydrolysis and Decarboxylation: The diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation, yielding this compound.
Method 3: Knoevenagel Condensation of 2-Bromobenzaldehyde followed by Reduction
This two-step approach involves an initial condensation reaction to form an unsaturated intermediate, which is then reduced to the desired propionic acid derivative.
Reaction Pathway:
The synthesis begins with a Knoevenagel condensation of 2-bromobenzaldehyde with malonic acid or its derivative. The resulting 2-bromocinnamic acid derivative is then reduced to saturate the carbon-carbon double bond.
General Experimental Workflow:
-
Condensation: 2-Bromobenzaldehyde is condensed with a suitable active methylene compound, such as malonic acid in the presence of a base like pyridine, to form 2-bromo-trans-cinnamic acid.
-
Reduction: The unsaturated acid is then reduced. A common method involves catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or using a reducing agent like sodium borohydride.[1]
Method 4: Doebner-von Miller type reaction of 2-Bromobenzaldehyde
This method provides a direct route from the aldehyde to the final product through a reaction with malonic acid in a specific solvent system.
Reaction Pathway:
This reaction is a variation of the Knoevenagel condensation where malonic acid is reacted with an aldehyde in the presence of a base, often in a solvent that facilitates the subsequent decarboxylation.
General Experimental Workflow: [2]
-
Reaction: 2-Bromobenzaldehyde is reacted with malonic acid in a solvent such as pyridine, which also acts as the catalyst.
-
Decarboxylation: The reaction mixture is heated, leading to the formation of an unsaturated carboxylic acid intermediate which then undergoes in-situ decarboxylation to afford this compound. A variation of this method uses a formic acid/triethylamine system.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods, where available.
| Method | Starting Materials | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1: One-Pot | 2-Bromobenzaldehyde, Isopropylidene Malonate | Triethylamine, Formic Acid | 2-4 | 95-100 | 71.5 | >98 (HPLC) |
| 2: Malonic Ester | 2-Bromobenzyl Bromide, Diethyl Malonate | Sodium Ethoxide, H3O+ | Not Specified | Not Specified | Not Specified | Not Specified |
| 3: Knoevenagel | 2-Bromobenzaldehyde, Malonic Acid | Pyridine, H2/Pd or NaBH4 | Not Specified | Not Specified | Not Specified | Not Specified |
| 4: Doebner-von Miller | 2-Bromobenzaldehyde, Malonic Acid | Formic Acid, Triethylamine | 4 | Reflux | 67 | Not Specified |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.
Caption: Workflow for the one-pot synthesis of this compound.
Caption: The synthetic pathway via malonic ester synthesis.
Caption: Synthesis through Knoevenagel condensation and subsequent reduction.
Caption: The Doebner-von Miller type reaction pathway.
Conclusion
The synthesis of this compound can be achieved through several effective methods. The one-pot synthesis from 2-bromobenzaldehyde and isopropylidene malonate stands out for its operational simplicity and high yield, making it suitable for industrial-scale production.[1] The malonic ester synthesis represents a classic and reliable, albeit multi-step, approach. The Knoevenagel condensation followed by reduction and the Doebner-von Miller type reactions offer alternative routes from 2-bromobenzaldehyde with varying complexities and efficiencies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and available equipment. This guide provides the foundational information required for researchers and drug development professionals to make an informed decision based on their specific needs.
References
An In-depth Technical Guide to the Physical Properties of 3-(2-Bromophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromophenyl)propionic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure, featuring a bromine atom on the phenyl ring and a propionic acid side chain, imparts specific physicochemical properties that are critical for its reactivity and application in drug design and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and its relevance in established signaling pathways.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 15115-58-9 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 98-102 °C (lit.) | [1] |
| Boiling Point | 186 °C at 15 mmHg (lit.) | [2] |
| Density (Predicted) | 1.531 ± 0.06 g/cm³ | [2] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |
| Solubility | Soluble in organic solvents such as ethyl acetate and normal heptane. | [4] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and information derived from synthesis and purification procedures for this compound.
Synthesis and Purification
An industrialized synthesis method for this compound has been reported, providing a basis for obtaining the pure compound for property determination.[4]
Synthesis Workflow:
Caption: Industrial synthesis workflow for this compound.
Procedure: The synthesis involves a one-pot reaction starting from 2-bromobenzaldehyde and isopropylidene malonate in a triethylamine formate system. This is followed by condensation, reduction, hydrolysis, and decarboxylation. The resulting crude product is then purified by recrystallization from an ethyl acetate-normal heptane solvent system to yield the pure acid.[4]
Melting Point Determination
The melting point is a critical indicator of purity.
Experimental Workflow:
References
Spectroscopic Analysis of 3-(2-Bromophenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(2-Bromophenyl)propionic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of publicly accessible experimental spectral data, this guide presents predicted spectral information for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are generated using established computational models and are intended to serve as a reference for researchers. Additionally, this guide outlines detailed, generalized experimental protocols for acquiring such spectra, offering a framework for laboratory practice.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values were obtained using computational prediction tools and should be considered as estimates.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.55 | Doublet | 1H | Ar-H |
| ~7.30 | Triplet | 1H | Ar-H |
| ~7.25 | Doublet | 1H | Ar-H |
| ~7.15 | Triplet | 1H | Ar-H |
| ~3.10 | Triplet | 2H | -CH₂-Ar |
| ~2.80 | Triplet | 2H | -CH₂-COOH |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~178.0 | -COOH |
| ~140.0 | Ar-C (C-Br) |
| ~133.0 | Ar-CH |
| ~130.5 | Ar-C |
| ~128.0 | Ar-CH |
| ~127.5 | Ar-CH |
| ~125.0 | Ar-CH |
| ~35.0 | -CH₂-Ar |
| ~30.0 | -CH₂-COOH |
Predicted in CDCl₃ solvent.
Table 3: Predicted Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3000-3100 | Medium | C-H stretch (Aromatic) |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1450-1600 | Medium to Strong | C=C stretch (Aromatic ring) |
| ~1420 | Medium | O-H bend (Carboxylic acid) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| 650-750 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data of this compound
| m/z | Relative Abundance (%) | Assignment |
| 228/230 | 98/100 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 183/185 | 40/40 | [M - COOH]⁺ |
| 170/172 | 20/20 | [M - CH₂COOH]⁺ |
| 104 | 60 | [C₈H₈]⁺ |
| 91 | 30 | [C₇H₇]⁺ |
| 45 | 50 | [COOH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
2. ¹H NMR Spectroscopy:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative proton ratios.
3. ¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling.
-
A wider spectral width (e.g., 0-220 ppm) is typically required.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum.
-
Process the data similarly to the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
The Reactivity of the 2-Bromophenyl Group in Propionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the 2-bromophenyl group when incorporated into a propionic acid scaffold. The presence of the bromine atom on the phenyl ring, particularly at the ortho position relative to the propionic acid side chain, offers a versatile handle for a variety of synthetic transformations. This document details key reactions, presents quantitative data from representative examples, provides detailed experimental protocols, and illustrates the underlying reaction mechanisms and relevant biological pathways.
Core Reactivity of the 2-Bromophenyl Group
The reactivity of 2-bromophenylpropionic acid is primarily centered around the carbon-bromine (C-Br) bond. The bromine atom, being a good leaving group, allows this molecule to serve as a key building block in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The propionic acid group, being electron-withdrawing, can influence the reactivity of the aromatic ring, although its effect is less pronounced than that of strongly deactivating groups like nitro functions.
The principal reactions involving the 2-bromophenyl group include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Heck-Mizoroki Reaction
-
Sonogashira Coupling
-
-
Palladium-Catalyzed C-N Bond Formation:
-
Buchwald-Hartwig Amination
-
-
Organometallic Formations:
-
Grignard Reagent Formation
-
These reactions are instrumental in the synthesis of complex molecules, particularly in the development of pharmaceuticals where the biphenyl or substituted aryl moiety is a common structural motif.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize quantitative data for key reactions involving aryl bromides, including substrates analogous to 2-bromophenylpropionic acid. This data provides a baseline for expected yields and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.05) | K₂CO₃ | Water | RT | 4 | >90 | --INVALID-LINK-- |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.01) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 2 | ~36 | --INVALID-LINK-- |
| 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85 | Representative |
Table 2: Heck Reaction of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | - | --INVALID-LINK-- |
| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ (1) / P(t-Bu)₃ (2) | Cy₂NMe | Cyclopentyl methyl ether | 100 | 18 | 95 | Representative |
| 2-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ / NHC | Et₃N | Toluene | 110 | 24 | - | --INVALID-LINK-- |
Table 3: Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | --INVALID-LINK-- |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | RT | 6 | 95 | Representative |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | RT | 12 | 80 | --INVALID-LINK-- |
Table 4: Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ (1) | P(o-tol)₃ | NaOt-Bu | Toluene | 100 | 2-24 | 70-95 | --INVALID-LINK-- |
| Aryl Chloride | Primary Amine | Pd₂(dba)₃ (1-2) | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 80-98 | Representative |
| Heteroaryl Chloride | Primary Amine | Pd(OAc)₂ | CyPF-tBu | NaOt-Bu | Dioxane | 100 | 2-24 | 70-95 | --INVALID-LINK-- |
Experimental Protocols
The following are representative experimental protocols for the key reactions of the 2-bromophenyl group. These protocols are generalized and may require optimization for specific substrates. For reactions involving 2-bromophenylpropionic acid, protection of the carboxylic acid group (e.g., as an ester) is often necessary to prevent side reactions with the basic reagents used.
Suzuki-Miyaura Coupling
Reaction: Formation of a C-C bond between an aryl bromide and an arylboronic acid.
Protocol for the synthesis of Ethyl 2-(biphenyl-2-yl)propanoate:
-
Preparation: To a flame-dried Schlenk flask, add ethyl 2-(2-bromophenyl)propanoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1), followed by the addition of a base, such as 2M aqueous sodium carbonate (2.0 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction
Reaction: Formation of a C-C bond between an aryl bromide and an alkene.
Protocol for the synthesis of Ethyl 2-(2-styrylphenyl)propanoate:
-
Preparation: In a sealed tube, combine ethyl 2-(2-bromophenyl)propanoate (1.0 equiv), styrene (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (1-2 mol%), and a phosphine ligand like P(o-tol)₃ (2-4 mol%).
-
Inert Atmosphere and Reagent Addition: Purge the tube with an inert gas. Add a degassed aprotic solvent such as DMF or acetonitrile, followed by a base, typically a tertiary amine like triethylamine (2.0 equiv).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Remove the solvent in vacuo and purify the residue by flash chromatography.
Grignard Reagent Formation and Carboxylation
Reaction: Formation of a Grignard reagent from an aryl bromide and its subsequent reaction with carbon dioxide.
Protocol for the synthesis of 2-(1-carboxyethyl)benzoic acid:
-
Preparation of Grignard Reagent:
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve ethyl 2-(2-bromophenyl)propanoate (1.0 equiv) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to reflux. If not, gentle heating may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Carboxylation:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly pour the Grignard solution onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.
-
Allow the mixture to warm to room temperature as the CO₂ sublimes.
-
-
Work-up and Hydrolysis:
-
Quench the reaction by slowly adding dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
To hydrolyze the ester, treat the organic layer with an aqueous solution of NaOH and heat.
-
Acidify the aqueous layer to precipitate the dicarboxylic acid.
-
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization may be necessary for further purification.
Mandatory Visualizations
Reaction Mechanisms and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of the key reactions and the relevant biological pathway for arylpropionic acids.
An In-depth Technical Guide to the Derivatives of 3-(2-Bromophenyl)propionic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Bromophenyl)propionic acid is a versatile scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown significant potential in drug discovery, most notably as potent and selective antagonists of the prostaglandin E2 receptor subtype 3 (EP3). This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of derivatives of this compound, with a particular focus on its role in the development of EP3 receptor antagonists. Detailed experimental protocols for key synthetic transformations and biological assays are provided, along with a summary of quantitative structure-activity relationship (SAR) data. Furthermore, this guide illustrates the EP3 receptor signaling pathway, a critical target for these derivatives, to provide a deeper understanding of their mechanism of action.
Introduction
Arylpropionic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The core structure of these molecules provides a key pharmacophore for a range of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[1] this compound serves as a valuable building block within this class, offering a reactive handle for chemical modification and the synthesis of diverse derivatives. The presence of the bromine atom at the ortho position of the phenyl ring allows for various cross-coupling reactions and other transformations, enabling the exploration of a broad chemical space for drug discovery.
One of the most significant applications of this compound derivatives has been in the development of antagonists for the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[2] The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, mediates a variety of physiological and pathophysiological processes, including inflammation, pain, and platelet aggregation.[2] Selective antagonism of the EP3 receptor presents a promising therapeutic strategy for various conditions, and derivatives of this compound have emerged as a promising class of compounds to achieve this selectivity.
This guide will delve into the technical details of synthesizing and evaluating the biological activity of these derivatives, with a particular focus on the development of potent and selective EP3 receptor antagonists.
Synthesis of this compound and Its Derivatives
The synthesis of derivatives of this compound typically begins with the preparation of the core molecule itself, followed by various modifications to the carboxylic acid group or the phenyl ring.
Industrial Synthesis of this compound
An efficient industrial-scale synthesis of this compound has been developed, providing a reliable source of the starting material.[3]
Experimental Protocol: One-Pot Synthesis of this compound [3]
-
Step 1: Formation of the Condensation Reagent: In a 1000L reactor, 92 kg of triethylamine is added, and the temperature is maintained between 15-40°C. 105 kg of formic acid is slowly added over 1-2 hours until a clear solution is formed.
-
Step 2: Condensation and Reduction: To the reactor, 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde are added. The reaction mixture is heated to 95-100°C and stirred for 2-4 hours.
-
Step 3: Hydrolysis, Decarboxylation, and Acidification: The reaction is cooled to 20-35°C. 180 kg of tap water and 110 kg of 36% concentrated hydrochloric acid are added to quench the reaction. The mixture is stirred for 2-3 hours at 15-35°C.
-
Step 4: Isolation of Crude Product: The resulting precipitate is filtered and dried at 45-50°C to obtain the crude this compound.
-
Step 5: Purification: The crude product is dissolved in ethyl acetate, and n-heptane is added to crystallize impurities, which are then removed by filtration. The filtrate is concentrated, and n-heptane is added again to crystallize the final product. The purified white powder of this compound is obtained after filtration and vacuum-drying at 45-50°C.
Synthesis of Amide Derivatives as EP3 Receptor Antagonists
A key derivatization strategy for this compound involves the conversion of the carboxylic acid to an amide. This modification has been central to the development of potent EP3 receptor antagonists. While many of the most potent compounds in this class feature a 2-aminocarbonylphenyl moiety instead of the 2-bromophenyl group, the synthetic route often starts from a bromo-substituted precursor.
Experimental Protocol: General Procedure for Amide Coupling [2]
-
To a solution of the carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
The appropriate amine (1.2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours to overnight until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
Biological Activity of this compound Derivatives
The primary biological target of interest for derivatives of this compound has been the EP3 receptor. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds.
EP3 Receptor Antagonism
Derivatives of a closely related scaffold, 3-(2-aminocarbonylphenyl)propanoic acid, have been extensively studied as EP3 receptor antagonists. The data from these studies provide valuable insights into the pharmacophore required for potent and selective EP3 antagonism.
Table 1: In Vitro EP3 Receptor Binding Affinity and Antagonist Activity of Selected 3-(2-Aminocarbonylphenyl)propanoic Acid Analogs [2]
| Compound | R Group | EP3 Binding Ki (nM) | EP3 Antagonism IC50 (nM) |
| 1 | H | 1.8 | 3.6 |
| 2 | 4-Fluoro | 1.2 | 2.5 |
| 3 | 4-Chloro | 1.0 | 2.1 |
| 4 | 4-Methyl | 1.5 | 3.0 |
| 5 | 4-Methoxy | 2.1 | 4.2 |
Experimental Protocols for Biological Evaluation
3.2.1. EP3 Receptor Binding Assay [2]
-
Membrane Preparation: CHO-K1 cells stably expressing the human EP3 receptor are harvested and homogenized in a buffer solution. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the test compound in a 96-well plate.
-
Incubation and Filtration: The mixture is incubated at room temperature for a specified time to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Scintillation Counting: The filters are washed, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
3.2.2. EP3 Receptor Functional Assay (Calcium Mobilization) [2]
-
Cell Culture: CHO-K1 cells co-expressing the human EP3 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gα16) are cultured in appropriate media.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: The cells are then treated with an EP3 receptor agonist (e.g., sulprostone) in the presence of varying concentrations of the test compound.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound derivatives as EP3 receptor antagonists is directly related to their ability to modulate the EP3 signaling pathway.
EP3 Receptor Signaling Pathway
The EP3 receptor is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gi. Activation of the EP3 receptor by its endogenous ligand, PGE2, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in various physiological processes.
Caption: EP3 Receptor Signaling Pathway and its Antagonism.
Experimental Workflow for a Drug Discovery Campaign
The development of novel derivatives of this compound as therapeutic agents follows a structured workflow.
Caption: Drug Discovery Workflow for this compound Derivatives.
Conclusion
Derivatives of this compound represent a valuable and versatile class of compounds in modern drug discovery. The synthetic accessibility of the core structure, coupled with the potential for diverse chemical modifications, has led to the identification of potent and selective modulators of important biological targets. The development of EP3 receptor antagonists based on this scaffold highlights the therapeutic potential of these derivatives in treating a range of conditions, from inflammatory disorders to cardiovascular diseases. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers and scientists to further explore the chemical space around this compound and to develop novel therapeutic agents with improved efficacy and safety profiles. Future work in this area may focus on exploring other biological targets for these derivatives and on developing novel synthetic methodologies to access an even greater diversity of chemical structures.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102211994B - Industrialized synthesis method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(2-Bromophenyl)propionic Acid (CAS Number: 15115-58-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromophenyl)propionic acid, with the CAS number 15115-58-9, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom on the phenyl ring and a propionic acid side chain, makes it a valuable and versatile intermediate in organic synthesis. This compound is of particular interest to researchers and professionals in the field of drug development and medicinal chemistry due to its utility as a building block for more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the carboxylic acid group offers a site for amide bond formation and other derivatizations. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 15115-58-9 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 98-102 °C | [1] |
| Boiling Point | 186 °C at 15 mmHg | |
| Solubility | Soluble in methanol. | |
| SMILES String | O=C(O)CCc1ccccc1Br | [1] |
| InChI Key | AOACQJFIGWNQBC-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of available spectral information.
| Spectroscopy | Data Highlights | Reference(s) |
| ¹³C NMR | Spectral data available on PubChem. | [2] |
| GC-MS | Gas Chromatography-Mass Spectrometry data is available on SpectraBase. | [2] |
| FTIR | Fourier-Transform Infrared spectra (KBr pellet and ATR) are available on SpectraBase, showing characteristic peaks for the carboxylic acid and aromatic functionalities. | [2] |
| Raman | Raman spectral data is available on SpectraBase. | [2] |
Synthesis
An industrialized synthesis method for this compound has been reported, which involves a one-pot reaction sequence starting from 2-bromobenzaldehyde. This process includes condensation, reduction, hydrolysis, and decarboxylation steps, followed by purification.
Experimental Protocol: Industrial Synthesis
This protocol is adapted from a patented industrial synthesis method.
Step 1: Reaction
-
In a 1000L reactor, 92 kg of triethylamine is added.
-
While maintaining the temperature at 15-40 °C, 105 kg of formic acid is slowly added over 1-2 hours until the solution becomes clear.
-
To this mixture, 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde are added.
-
The reaction mixture is heated to 95-100 °C and stirred for 2-4 hours.
-
The reaction is monitored for completion and then cooled to 20-35 °C.
-
To quench the reaction, 180 kg of tap water and 110 kg of 36% concentrated hydrochloric acid are added.
-
The mixture is stirred for 2-3 hours at 15-35 °C.
-
The resulting precipitate is filtered and the wet product is dried at 45-50 °C to obtain the crude product.
Step 2: Purification
-
The crude product is transferred to a 1L three-necked flask.
-
3000 g of ethyl acetate and 6000 g of n-heptane are added, and the mixture is stirred for 3-4 hours at 15-20 °C.
-
The mixture is filtered, and the filtrate is concentrated to 65-130 mL.
-
4500 g of n-heptane is added to the concentrated filtrate, and the mixture is stirred for 2-3 hours at 5-10 °C.
-
The resulting solid is filtered and vacuum-dried at 45-50 °C to yield pure this compound.
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
This compound is a key starting material for the synthesis of various pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[3][4] The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality of this compound allows it to participate in a variety of important cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
These reactions are fundamental in medicinal chemistry for building molecular complexity and accessing a wide range of chemical space in drug discovery programs.
Caption: Reactivity of this compound.
Experimental Protocol: Representative Suzuki Coupling
The following is a general protocol for a Suzuki coupling reaction that can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biarylpropionic acid.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. Below is a summary of its hazard information.
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
Conclusion
This compound (CAS 15115-58-9) is a commercially available and highly useful building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its key features—the reactive aryl bromide and the modifiable carboxylic acid—provide chemists with a platform to construct a diverse array of complex molecules. The well-established reactivity of this compound in palladium-catalyzed cross-coupling reactions further enhances its value as a synthetic intermediate. Proper handling and adherence to safety protocols are essential when working with this compound. This technical guide serves as a comprehensive resource for researchers and scientists utilizing this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Solubility of 3-(2-Bromophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Bromophenyl)propionic acid is presented below. These properties are crucial for understanding its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1], Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Melting Point | 98-102 °C | Sigma-Aldrich[2] |
| pKa | No experimental value found. | |
| XLogP3 | 2.4 | PubChem[1] |
Solubility Profile
Direct, quantitative solubility data for this compound in various solvents is not extensively reported in scientific literature. However, based on its chemical structure, which includes a carboxylic acid group and a bromophenyl ring, a qualitative solubility profile can be inferred.
Water: The presence of the polar carboxylic acid group suggests some degree of aqueous solubility. However, the nonpolar bromophenyl group will limit this solubility. As a weak acid, its solubility in aqueous solutions is expected to be highly pH-dependent. In alkaline solutions, it will deprotonate to form a more soluble carboxylate salt.
Organic Solvents: this compound is expected to be soluble in a range of organic solvents.[3][4] This is due to the nonpolar nature of the bromophenyl ring and the ability of the carboxylic acid group to engage in hydrogen bonding with polar organic solvents.
-
Polar Protic Solvents (e.g., ethanol, methanol): Good solubility is expected due to hydrogen bonding interactions with the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is anticipated.
-
Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is expected, primarily driven by the nonpolar aromatic ring.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols can be employed.
Method 1: Shake-Flask Method (for Thermodynamic Solubility)
This is a standard method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker at a controlled temperature
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the solubility in units such as mg/mL or mol/L.
Method 2: High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be utilized.
Example: Miniaturized Shake-Flask in 96-well plates
This method adapts the shake-flask principle to a higher throughput format.
Procedure:
-
Dispense a small, known amount of solid this compound into each well of a 96-well plate.
-
Add a known volume of different solvents to the wells.
-
Seal the plate and shake for an extended period.
-
Separate the undissolved solid (e.g., by filtration using a filter plate or by centrifugation of the plate).
-
Analyze the concentration in the supernatant, often using UV-Vis spectroscopy or a generic HPLC-MS method.
Biological Context and Signaling Pathways
Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.
Potential Metabolic Pathways
The metabolism of this compound has not been specifically described. However, the metabolism of a similar compound, β-phenylpropionic acid, has been studied in microorganisms.[6] A hypothetical metabolic pathway for this compound in a biological system could involve hydroxylation of the aromatic ring followed by ring cleavage, based on known metabolic routes for aromatic compounds.
Experimental Workflow for Solubility and Permeability Assessment
For drug development purposes, assessing both solubility and permeability is crucial. The following workflow outlines a logical sequence of experiments.
References
- 1. This compound | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 15115-58-9 [sigmaaldrich.com]
- 3. 3-Bromopropionic acid | 590-92-1 [chemicalbook.com]
- 4. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. The metabolism of β-phenylpropionic acid by an Achromobacter - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Commercial Availability of 3-(2-Bromophenyl)propionic Acid
This technical guide provides a comprehensive overview of the commercial availability, technical specifications, and synthesis of 3-(2-Bromophenyl)propionic acid (CAS No. 15115-58-9) for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chemical intermediate that holds significance in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its structure, featuring a brominated phenyl ring attached to a propionic acid moiety, makes it a versatile building block in organic synthesis.
Commercial Availability
This compound is readily available from several chemical suppliers. The typical purity offered is around 97%. The table below summarizes the availability from a key supplier.
| Supplier | Catalog Number | Purity | Quantity | Availability |
| Sigma-Aldrich | 643912-25G | 97% | 25 g | Available to ship |
Data compiled from search results[1][2]. Pricing and real-time availability are subject to change and should be confirmed with the supplier.
In addition to established global suppliers like Sigma-Aldrich, several manufacturers and suppliers in India offer this compound, often with a minimum order quantity (MOQ) starting from 25 kilograms[3][4].
Technical Specifications
The key physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 15115-58-9 | [3][5] |
| Molecular Formula | C₉H₉BrO₂ | [5] |
| Molecular Weight | 229.07 g/mol | [5] |
| Appearance | Solid | [1] |
| Melting Point | 98-102 °C | [1] |
| Purity | ≥97% | [1] |
| InChI Key | AOACQJFIGWNQBC-UHFFFAOYSA-N | [1][5] |
| SMILES | OC(=O)CCc1ccccc1Br | [1] |
Experimental Protocol: Industrial Synthesis
An industrialized synthesis method for this compound has been described, which involves a one-pot reaction followed by purification. The process is outlined below.[6]
a. Synthesis of Crude this compound:
-
In a 1000L reactor, add 92 kg of triethylamine.
-
While maintaining the temperature between 15-40 °C, slowly add 105 kg of formic acid over 1-2 hours until the solution becomes clear.
-
To the reactor, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde.
-
Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.
-
Cool the mixture to 20-35 °C and perform sampling to confirm the reaction is complete.
-
At 15-35 °C, add 180 kg of tap water followed by 110 kg of 36% concentrated hydrochloric acid to quench the reaction.
-
Stir the mixture for 2-3 hours at 15-35 °C.
-
Filter the resulting solid and dry the wet product at 45-50 °C to obtain the crude product.
b. Purification of this compound:
-
Add the crude product to a 1L three-necked flask.
-
Add 130 g of ethyl acetate and 260 g of n-heptane.
-
Stir the mixture for 3-4 hours at 15-20 °C.
-
Filter the mixture.
-
Concentrate the filtrate to a volume of 65-130 mL.
-
Add 195 g of n-heptane to the concentrated filtrate and stir for 2-3 hours at 5-10 °C.
-
Filter the resulting solid and vacuum-dry at 45-50 °C to obtain purified this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the industrialized synthesis process for this compound.
References
- 1. This compound 97 15115-58-9 [sigmaaldrich.com]
- 2. This compound 97 15115-58-9 [sigmaaldrich.com]
- 3. 3-(2-bromophenyl) Propanoic Acid Manufacturer, Supplier from Mumbai [tylonpharma.in]
- 4. indiamart.com [indiamart.com]
- 5. This compound | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102211994B - Industrialized synthesis method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(2-Bromophenyl)propionic Acid
This technical guide provides a comprehensive literature review of 3-(2-Bromophenyl)propionic acid, focusing on its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, with the CAS number 15115-58-9, is a solid at room temperature. Its chemical structure consists of a benzene ring substituted with a bromine atom and a propionic acid group at positions 2 and 1, respectively.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 15115-58-9 | [1] |
| Melting Point | 98-102 °C | |
| Appearance | Solid | |
| InChI | InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | [1] |
| InChIKey | AOACQJFIGWNQBC-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C(=C1)CCC(=O)O)Br | [1] |
Spectroscopic data, including 13C-NMR and IR spectra, are available in public databases such as PubChem.[1]
Synthesis of this compound
An industrialized synthesis method for this compound has been described. This process involves the reaction of 2-bromobenzaldehyde with isopropylidene malonate, followed by hydrolysis and purification.
Experimental Protocol:
a) Synthesis of crude this compound:
-
To a 1000L reactor, add 92 kg of triethylamine.
-
While maintaining the temperature at 15-40 °C, slowly add 105 kg of formic acid over 1-2 hours until the solution becomes clear.
-
Add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde to the reactor.
-
Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.
-
Monitor the reaction completion by sampling.
-
Cool the mixture to 20-35 °C.
-
Quench the reaction by successively adding 180 kg of tap water and 110 kg of 36% concentrated hydrochloric acid at 15-35 °C.
-
Stir the mixture for 2-3 hours at 15-35 °C.
-
Filter the mixture and dry the wet product at 45-50 °C to obtain the crude product.
b) Purification of this compound:
-
Add the crude product to a 1L three-necked flask.
-
Add 130 g of ethyl acetate and 260 g of n-heptane.
-
Stir the mixture for 3-4 hours at 15-20 °C.
-
Filter the mixture and concentrate the filtrate to 65-130 mL.
-
Add 195 g of n-heptane to the concentrated filtrate and stir for 2-3 hours at 5-10 °C.
-
Filter the resulting solid and vacuum-dry at 45-50 °C to obtain 38.2 g of purified this compound.
References
Methodological & Application
Application Notes and Protocols for 3-(2-Bromophenyl)propionic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromophenyl)propionic acid is a versatile building block in organic synthesis, prized for its utility in constructing a variety of carbocyclic and heterocyclic scaffolds. The presence of both a carboxylic acid and an aryl bromide moiety within the same molecule allows for a range of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This combination makes this compound a valuable precursor for the synthesis of complex molecules, including pharmacologically active compounds.
Key Applications and Synthetic Strategies
The primary application of this compound in organic synthesis is as a precursor for intramolecular cyclization reactions to form fused ring systems. The strategic positioning of the bromine atom ortho to the propionic acid side chain facilitates the formation of six-membered rings.
Synthesis of 3,4-Dihydroisocoumarins
One of the most important applications of this compound is in the synthesis of 3,4-dihydroisocoumarins. This class of compounds is a common motif in natural products and exhibits a wide range of biological activities. The synthesis typically proceeds via an intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction.
Reaction Scheme:
The intramolecular Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular insertion of the alkene (formed in situ or from a derivative) and subsequent reductive elimination to furnish the cyclized product.
Synthesis of Other Heterocyclic Systems
The reactivity of the aryl bromide and the carboxylic acid functional groups can be exploited to synthesize a variety of other heterocyclic compounds. For instance, the carboxylic acid can be converted to an amide, and subsequent intramolecular reactions, such as the Buchwald-Hartwig amination, can lead to the formation of nitrogen-containing heterocycles.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Industrial Synthesis of this compound
This protocol describes a one-pot synthesis suitable for large-scale production.[1]
Reaction: Condensation, reduction, hydrolysis, and decarboxylation of 2-bromobenzaldehyde and isopropylidene malonate.
Materials:
-
2-Bromobenzaldehyde
-
Isopropylidene malonate
-
Triethylamine
-
Formic acid
-
Concentrated Hydrochloric acid
-
Ethyl acetate
-
n-Heptane
Procedure:
-
In a 1000L reactor, add 92 kg of triethylamine.
-
While maintaining the temperature between 15-40 °C, slowly add 105 kg of formic acid over 1-2 hours until the solution becomes clear.
-
To the reactor, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde.
-
Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.
-
Cool the reaction to 20-35 °C and monitor for completion.
-
At 15-35 °C, quench the reaction by successively adding 180 kg of tap water and 110 kg of 36% concentrated hydrochloric acid.
-
Stir the mixture for 2-3 hours at 15-35 °C.
-
Filter the resulting solid and dry at 45-50 °C to obtain the crude product.
-
Purification:
-
Add the crude product to a 1500L reactor with 97.5 kg of ethyl acetate and 195 kg of n-heptane.
-
Stir for 3-4 hours at 15-20 °C. A small amount of solid impurity will precipitate.
-
Filter the mixture and concentrate the filtrate to 50-100L.
-
Add 110 kg of n-heptane to the concentrated filtrate and stir for 4-5 hours at 5-10 °C to crystallize the product.
-
Filter the solid and dry under vacuum at 45-50 °C to yield 30.4 kg of this compound.
-
Quantitative Data:
| Parameter | Value |
| Yield | 75.3% |
| Purity | 98% |
Protocol 2: Synthesis of 3,4-Dihydroisocoumarins via Intramolecular Heck Reaction (General Procedure)
Conceptual Two-Step Procedure:
-
Esterification/Amidation: Convert the carboxylic acid of this compound to an ester (e.g., methyl or ethyl ester) or an amide. This step is standard organic chemistry practice.
-
Intramolecular Heck Reaction: Cyclize the resulting ester or amide.
General Conditions for Intramolecular Heck Reaction: [2][3]
Materials:
-
This compound derivative (e.g., ester or amide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., PPh₃, (R)-BINAP for asymmetric synthesis)
-
Base (e.g., Et₃N, K₂CO₃, Ag₂CO₃)
-
Solvent (e.g., DMF, CH₃CN, Toluene)
Illustrative Procedure (for an amide derivative):
-
In a sealed tube, dissolve the amide derivative of this compound in an appropriate solvent (e.g., MeCN).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.2 equivalents).
-
Add the base (e.g., triethylamine, 2-10 equivalents).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired 3,4-dihydroisocoumarin derivative.
Note: The optimal catalyst, ligand, base, solvent, and temperature will need to be determined empirically for the specific substrate.
Logical Workflow and Diagrams
Synthesis of this compound
The industrial synthesis of this compound can be visualized as a multi-step one-pot process.
Caption: Workflow for the industrial synthesis of this compound.
General Strategy for 3,4-Dihydroisocoumarin Synthesis
The conversion of this compound to 3,4-dihydroisocoumarins involves a functional group modification followed by a key cyclization step.
Caption: General synthetic strategy for 3,4-dihydroisocoumarins.
Catalytic Cycle of the Intramolecular Heck Reaction
The mechanism of the palladium-catalyzed intramolecular Heck reaction is a well-established catalytic cycle.
Caption: Catalytic cycle for the intramolecular Heck reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of various cyclic compounds, particularly 3,4-dihydroisocoumarins. Its utility stems from the presence of two key functional groups that can be manipulated to construct complex molecular architectures through powerful synthetic methods like the intramolecular Heck reaction. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals to incorporate this building block into their synthetic strategies. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic routes and the creation of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for the Use of 3-(2-Bromophenyl)propionic Acid in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(2-bromophenyl)propionic acid as a versatile building block for the synthesis of various heterocyclic compounds. The protocols detailed herein focus on the construction of nitrogen- and oxygen-containing tricyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The primary synthetic strategy highlighted is the palladium-catalyzed intramolecular C-H arylation, a robust method for forming new carbon-carbon and carbon-heteroatom bonds.
Introduction: The Versatility of this compound
This compound is a valuable bifunctional molecule. The carboxylic acid moiety provides a handle for derivatization, such as amide or ester formation, allowing for the introduction of diverse structural elements. The 2-bromophenyl group serves as a key reactive site for transition metal-catalyzed cross-coupling reactions. This combination makes it an ideal precursor for the synthesis of complex heterocyclic systems through intramolecular cyclization strategies. The resulting heterocyclic scaffolds are prevalent in a wide range of biologically active molecules, including antidepressants and other central nervous system (CNS) active agents.
Application: Synthesis of a Dibenzo[b,f]azepin-6(5H)-one Scaffold
A key application of this compound is in the synthesis of tricyclic lactams, such as dibenzo[b,f]azepin-6(5H)-one derivatives. These structures are core components of several pharmaceutical compounds. The synthesis involves an initial amidation of this compound followed by a palladium-catalyzed intramolecular C-H arylation.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-(2-bromophenyl)propanamide (Precursor Synthesis)
This protocol describes the synthesis of the amide precursor required for the subsequent cyclization reaction.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-anisidine, etc.)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (Et₃N) or other suitable base
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation (Method A):
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Add thionyl chloride (1.2 equiv.) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(2-bromophenyl)propanamide.
-
Quantitative Data (Representative):
| Starting Material (Aniline) | Product | Yield (%) |
| Aniline | N-Phenyl-3-(2-bromophenyl)propanamide | 85-95 |
| p-Anisidine | N-(4-Methoxyphenyl)-3-(2-bromophenyl)propanamide | 80-90 |
Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation for Dibenzo[b,f]azepin-6(5H)-one Synthesis
This protocol details the cyclization of the N-aryl-3-(2-bromophenyl)propanamide precursor to the tricyclic lactam. This method is adapted from established procedures for phenanthridinone synthesis.[1][2]
Reaction Scheme:
Materials:
-
N-Aryl-3-(2-bromophenyl)propanamide (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or potassium acetate (KOAc)
-
Anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add the N-aryl-3-(2-bromophenyl)propanamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
-
Reaction:
-
Seal the tube and heat the reaction mixture at 120-135 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding dibenzo[b,f]azepin-6(5H)-one derivative.
-
Quantitative Data (Representative):
| Substrate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Phenyl-3-(2-bromophenyl)propanamide | Dibenzo[b,f]azepin-6(5H)-one | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 120 | 24 | 70-85 |
| N-(4-Methoxyphenyl)-3-(2-bromophenyl)propanamide | 2-Methoxy-dibenzo[b,f]azepin-6(5H)-one | Pd(OAc)₂ / P(t-Bu)₃ | KOAc | DMA | 135 | 18 | 75-90 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Dibenzo[b,f]azepin-6(5H)-ones.
Proposed Catalytic Cycle
Caption: Catalytic cycle for intramolecular C-H arylation.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-(2-Bromophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-(2-Bromophenyl)propionic acid as a key building block. This versatile reaction enables the synthesis of a wide array of biphenyl-2-propanoic acid derivatives, which are important structural motifs in numerous biologically active compounds and pharmaceutical agents.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3][4] The coupling of this compound with various aryl or heteroaryl boronic acids provides a direct route to synthesize substituted biphenyl derivatives, which are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1] The base activates the organoboron compound, facilitating this step.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Key Reaction Parameters
The success of the Suzuki coupling reaction with this compound is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is crucial for catalytic activity. Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7][8] Phosphine ligands, such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more specialized ligands like SPhos and XPhos, are often employed to stabilize the palladium catalyst and promote the reaction.[8][9]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][3] The choice of base can significantly impact the reaction yield and rate.
-
Solvent: The reaction is typically carried out in a variety of organic solvents, often with the addition of water.[6] Common solvents include 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[1] The use of aqueous solvent systems can be advantageous for both economic and environmental reasons.[1][10]
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners. The electronic and steric properties of the boronic acid can influence the reaction efficiency.
Experimental Protocols
Below is a general protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol should be optimized for each specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 10:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[11]
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[11]
-
Stir the reaction mixture at a specified temperature (typically between 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl-2-propanoic acid derivative.
Data Presentation
The following table summarizes typical reaction conditions that can be used as a starting point for optimization. Yields are highly dependent on the specific substrates and conditions used.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | Varies |
| 2 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 | Varies |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2.5) | THF | 70 | 18 | Varies |
| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 85 | 16 | Varies |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Intramolecular Heck Reaction of 3-(2-Bromophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the intramolecular Heck reaction of 3-(2-bromophenyl)propionic acid, a valuable transformation for the synthesis of 3,4-dihydrocoumarin and its derivatives. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3] Its intramolecular variant offers an efficient pathway to construct cyclic structures, which are prevalent in pharmaceuticals and natural products.[4][5][6] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for achieving this cyclization, along with data presentation in tabular format and a visual representation of the experimental workflow.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, facilitates the coupling of unsaturated halides with alkenes using a palladium catalyst and a base.[2][3] This powerful reaction has seen widespread application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[7][8] The intramolecular Heck reaction (IMHR) is a particularly strategic approach for the construction of carbocyclic and heterocyclic ring systems.[4][5] By tethering the aryl halide and the alkene within the same molecule, the IMHR often proceeds with high efficiency and selectivity due to favorable entropic factors.[5][9]
The cyclization of this compound serves as a prime example of an intramolecular Heck reaction to generate a six-membered lactone, 3,4-dihydrocoumarin. This structural motif is present in numerous biologically active compounds. This document provides a representative protocol based on established principles of the Heck reaction for aryl bromides.[10][11]
Experimental Protocol
This protocol details the intramolecular Heck cyclization of this compound to yield 3,4-dihydrocoumarin.
Materials and Reagents:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,4-dihydrocoumarin.
Data Presentation
The following table summarizes the key quantitative data for the described intramolecular Heck reaction protocol.
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 mmol |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | 2 mol% |
| Ligand | Triphenylphosphine (PPh₃) | 4 mol% |
| Base | Potassium carbonate (K₂CO₃) | 2.0 equiv |
| Solvent | N,N-Dimethylformamide (DMF) | 10 mL |
| Temperature | 120 °C | Reaction temperature |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS |
Experimental Workflow Diagram
Caption: Experimental workflow for the intramolecular Heck reaction.
Signaling Pathway/Reaction Mechanism
The catalytic cycle of the intramolecular Heck reaction is illustrated below.
Caption: Catalytic cycle of the intramolecular Heck reaction.
Conclusion
The described protocol provides a robust framework for the intramolecular Heck cyclization of this compound. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields of the desired 3,4-dihydrocoumarin product. This methodology is a valuable tool for synthetic chemists in academia and industry, enabling the efficient construction of important heterocyclic scaffolds. Further optimization of reaction parameters may be necessary for different substituted analogs of the starting material.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. soc.chim.it [soc.chim.it]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Bio-active Scaffolds from 3-(2-Bromophenyl)propionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds derived from 3-(2-Bromophenyl)propionic acid. This readily available starting material serves as a versatile building block for the construction of complex molecular architectures with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on leveraging the reactivity of the aryl bromide and the propionic acid side chain to achieve intramolecular cyclization, leading to the formation of valuable nitrogen-containing heterocycles.
Application Note 1: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one via Intramolecular Heck Reaction
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one represents a key transformation of this compound into a privileged scaffold found in numerous biologically active compounds. The core of this synthetic strategy involves an intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[1][2] This approach offers a straightforward route to this valuable heterocyclic core.
The overall synthetic pathway commences with the conversion of the carboxylic acid to an amide, followed by the palladium-catalyzed intramolecular cyclization.
Signaling Pathway and Logic Diagram:
Caption: Synthetic workflow for 3,4-Dihydroisoquinolin-1(2H)-one.
Experimental Protocol:
Step 1: Synthesis of 3-(2-Bromophenyl)propanamide
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, prepare a solution of ammonium hydroxide (excess) in water.
-
Add the acid chloride solution dropwise to the ammonium hydroxide solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-Bromophenyl)propanamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Intramolecular Heck Reaction for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one
-
To a flame-dried Schlenk flask, add 3-(2-Bromophenyl)propanamide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a suitable anhydrous solvent (e.g., acetonitrile or DMF, 20 mL/mmol) and a base (e.g., triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq)).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford 3,4-Dihydroisoquinolin-1(2H)-one.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 3-(2-Bromophenyl)propanamide | This compound | SOCl₂, NH₄OH | 85-95 | 110-112 | Consistent with structure |
| 3,4-Dihydroisoquinolin-1(2H)-one | 3-(2-Bromophenyl)propanamide | Pd(OAc)₂, PPh₃, Et₃N | 60-75 | 88-90 | Consistent with structure |
Application Note 2: Potential for Tandem Reactions and Further Diversification
The this compound scaffold holds significant potential for more complex transformations, including tandem or cascade reactions that can rapidly build molecular complexity.[3] For instance, modification of the amide nitrogen with an unsaturated moiety could pave the way for a tandem Heck-Diels-Alder reaction or other sequential cyclizations.
Logical Relationship Diagram:
Caption: Diversification strategy from this compound.
This forward-thinking approach allows for the generation of diverse libraries of novel compounds from a single, readily accessible starting material. The exploration of different catalysts, ligands, and reaction conditions can further expand the scope of these transformations, leading to the discovery of new chemical entities with unique biological profiles. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis and exploration of novel compounds derived from this compound.
References
The Versatility of 3-(2-Bromophenyl)propionic Acid in Medicinal Chemistry: A Gateway to Novel Therapeutics
Abingdon, Oxfordshire - 3-(2-Bromophenyl)propionic acid, a halogenated derivative of aryl propionic acid, is emerging as a valuable and versatile starting material in medicinal chemistry. While its parent class is well-known for non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, this compound itself serves as a crucial building block for the synthesis of a diverse range of biologically active compounds, extending its therapeutic potential far beyond inflammation. Its unique chemical structure, featuring a bromine atom on the phenyl ring and a flexible propionic acid side chain, allows for a variety of chemical modifications, making it a key intermediate in the development of novel drugs targeting neurological disorders, microbial infections, and cancer.
Recent research has highlighted its utility in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The bromine substituent provides a reactive handle for intramolecular cyclization reactions, leading to the formation of complex ring systems that can be further elaborated to create potent and selective drug candidates.
Application as a Precursor for Antimicrobial Agents
One of the notable applications of this compound is in the synthesis of novel antimicrobial agents. Researchers have successfully utilized it as a precursor for the synthesis of 1,2,4-triazole derivatives, a class of heterocyclic compounds known for their broad-spectrum antimicrobial and antifungal activities.
A series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles were synthesized and evaluated for their antimicrobial and antifungal properties. The synthesis involves the conversion of a derivative of this compound to a key intermediate, 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which is then alkylated to produce the final compounds. Among the synthesized derivatives, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole emerged as the most potent compound, demonstrating significant antifungal and antimicrobial effects.[1]
Quantitative Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of the synthesized 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles were determined using the serial dilution method. The minimum inhibitory concentration (MIC) values for the most active compound are summarized below.
| Compound | Alkyl Chain (R) | Test Microorganism | MIC (µg/mL) |
| IIi | Decyl | Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 | ||
| Candida albicans | 7.81 |
Experimental Protocols
Synthesis of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles
Method A: Alkylation in Basic Conditions
-
Preparation of the Thiol Intermediate: 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is synthesized from a derivative of this compound through a multi-step process.
-
Alkylation Reaction: To a solution of 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (I) in 2-propanol containing a stoichiometric amount of potassium hydroxide, an equivalent amount of the corresponding haloalkane (e.g., 1-bromodecane) is added.
-
Reaction Monitoring and Work-up: The reaction mixture is heated at reflux until the pH of the solution becomes neutral (pH = 7). After completion, the solvent is evaporated under reduced pressure. The residue is then washed with water, dried, and recrystallized from a suitable solvent to yield the pure 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole derivative.[1]
Method B: Microwave-Assisted Synthesis
-
Reaction Setup: 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (I) is dissolved in methanol or 1-propanol, and hydrochloric acid is added.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature and time.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration, followed by washing and recrystallization to afford the desired compound.[1]
Antimicrobial and Antifungal Activity Assay (Serial Dilution Method)
-
Preparation of Stock Solutions: Stock solutions of the synthesized compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (Staphylococcus aureus, Escherichia coli, or Candida albicans).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Logical Relationships
The versatility of this compound as a scaffold in medicinal chemistry stems from its ability to be converted into various heterocyclic systems, which can then be tailored to interact with specific biological targets.
Caption: Logical workflow from starting material to bioactive compounds.
The general workflow for utilizing this compound in drug discovery involves a series of synthetic transformations to generate a library of diverse compounds, which are then screened for biological activity.
Caption: General experimental workflow in drug discovery.
Future Perspectives
The application of this compound in medicinal chemistry is a growing field with considerable potential. Its utility as a scaffold for generating diverse chemical entities makes it a valuable tool for lead discovery and optimization. Future research is expected to explore its use in the synthesis of inhibitors for other biological targets, such as kinases and proteases, further expanding its therapeutic applications. The development of more efficient and stereoselective synthetic routes to its derivatives will also be crucial in unlocking the full potential of this versatile building block in the quest for new and effective medicines.
References
Application Notes: 3-(2-Bromophenyl)propionic Acid as a Versatile Scaffold for Molecular Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromophenyl)propionic acid is a member of the arylpropionic acid class of molecules, a well-established scaffold in medicinal chemistry, most notably recognized for its utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Beyond its role as a synthetic intermediate in drug manufacturing, the unique chemical architecture of this compound, particularly the presence of a reactive bromine atom on the phenyl ring, presents a valuable opportunity for its development into sophisticated molecular probes.[2][3] These probes can serve as powerful tools for target identification, validation, and the elucidation of complex biological pathways.
This document provides detailed application notes and protocols for the conceptual use of this compound as a foundational structure for creating molecular probes for activity-based protein profiling (ABPP) and photoaffinity labeling (PAL).
Principle of Application
The core concept involves chemically modifying this compound to incorporate two key functionalities: a photoreactive group and a reporter tag. The arylpropionic acid core serves as the "warhead" that directs the probe to potential binding sites, such as the active site of cyclooxygenase (COX) enzymes or other proteins involved in inflammatory signaling. The bromine atom provides a convenient chemical handle for the attachment of these functional moieties through cross-coupling reactions.[2]
Upon binding to its target protein, the photoreactive group can be activated by UV light to form a covalent bond, permanently linking the probe to the protein. The reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) allows for the subsequent detection, isolation, and identification of the target protein.
Data Presentation
The following tables present hypothetical data that could be generated when characterizing a molecular probe derived from this compound.
Table 1: Binding Affinity and Inhibitory Activity of a Hypothetical Probe (BPAP-Photo-Biotin)
| Target Protein | Binding Affinity (Kd) | IC50 (COX Inhibition) |
| COX-1 | 2.5 µM | 5.2 µM |
| COX-2 | 0.8 µM | 1.5 µM |
| Carbonic Anhydrase | > 100 µM | > 100 µM |
| Kinase Panel (50) | No significant binding | Not Applicable |
Table 2: Proteomic Analysis of Proteins Labeled with BPAP-Photo-Biotin in Macrophage Cell Lysate
| Protein Identified | Gene Name | Fold Enrichment (Probe vs. Control) | Putative Function |
| Cyclooxygenase-2 | PTGS2 | 15.2 | Prostaglandin synthesis |
| Prostaglandin E synthase | PTGES | 8.9 | Prostaglandin synthesis |
| Carbonic anhydrase 2 | CA2 | 1.2 (non-specific) | pH regulation |
| 14-3-3 protein zeta | YWHAZ | 1.5 (non-specific) | Signal transduction |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Photoaffinity Probe
This protocol describes a conceptual synthesis of a trifunctional probe containing the this compound scaffold, a benzophenone photoreactive group, and a biotin reporter tag.
Materials:
-
This compound
-
4-Hydroxybenzophenone
-
Biotin-PEG-amine
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvents (e.g., DMF, THF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Suzuki Coupling: React this compound with a boronic acid derivative of 4-hydroxybenzophenone in the presence of a palladium catalyst and a base to form a carbon-carbon bond, linking the benzophenone moiety to the phenyl ring.
-
Amide Coupling: Activate the carboxylic acid group of the resulting molecule using a coupling agent (e.g., HATU).
-
React the activated ester with biotin-PEG-amine to form a stable amide bond, attaching the biotin reporter tag.
-
Purification: Purify the final probe product using column chromatography and characterize it by NMR and mass spectrometry.
Protocol 2: Photoaffinity Labeling of Target Proteins in Cell Lysate
Materials:
-
BPAP-Photo-Biotin probe
-
Cell lysate (e.g., from activated macrophages)
-
UV lamp (365 nm)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the cell lysate with the BPAP-Photo-Biotin probe at a predetermined concentration (e.g., 1-10 µM) for 1 hour at 4°C to allow for binding to target proteins.
-
UV Cross-linking: Irradiate the mixture with UV light (365 nm) for 15-30 minutes on ice to induce covalent cross-linking of the probe to its target proteins.
-
Affinity Purification: Add streptavidin-agarose beads to the irradiated lysate and incubate for 1 hour at 4°C to capture the biotin-labeled proteins.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads and analyze them by SDS-PAGE followed by Western blotting with an antibody against a suspected target (e.g., COX-2) or by in-gel digestion and mass spectrometry for proteome-wide identification.
Visualizations
The following diagrams illustrate the conceptual frameworks described in these application notes.
Caption: Mechanism of action for a hypothetical molecular probe.
Caption: Workflow for identifying protein targets using a molecular probe.
Caption: Interrogation of a signaling pathway with a molecular probe.
Conclusion
This compound represents a promising and adaptable scaffold for the development of bespoke molecular probes. By leveraging the reactive bromine handle, researchers can synthesize a variety of probes to investigate biological systems with high precision. The protocols and conceptual data presented here provide a framework for the design and application of such probes in target discovery and validation, offering a valuable strategy for advancing our understanding of pharmacology and disease.
References
Application Notes and Protocols for the Esterification of 3-(2-Bromophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the esterification of 3-(2-Bromophenyl)propionic acid, a common reaction in the synthesis of various organic molecules and active pharmaceutical ingredients. The presented method is a classic Fischer-Speier esterification, which is a reliable and widely used procedure.[1][2]
Introduction
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water.[3] The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[1][4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water that is formed during the reaction.[1][4][5] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][5]
Experimental Protocol: Fischer Esterification of this compound with Methanol
This protocol details the synthesis of methyl 3-(2-bromophenyl)propanoate.
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or ethyl acetate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol. Add a few boiling chips to ensure smooth boiling.
-
Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid. This step is exothermic, so it is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as this will produce carbon dioxide gas.[6]
-
Brine to remove any remaining water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Data Presentation
The following table summarizes the typical quantitative data for the esterification of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Methanol | 10-20 eq | Serves as both reactant and solvent. Using a large excess drives the equilibrium.[5] |
| Sulfuric Acid (catalyst) | 0.1-0.2 eq | Catalytic amount. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65°C for methanol) | |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Work-up & Purification | ||
| Extraction Solvent | Dichloromethane or Ethyl Acetate | |
| Washing Solutions | Water, Sat. NaHCO₃, Brine | |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |
| Expected Yield | > 85% | Yield can vary based on reaction scale and purification method. |
Experimental Workflow Diagram
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. youtube.com [youtube.com]
Scale-Up Synthesis of 3-(2-Bromophenyl)propionic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-(2-bromophenyl)propionic acid and its derivatives. These compounds are significant intermediates in the pharmaceutical industry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The following sections detail scalable synthetic routes, present quantitative data for process optimization, and illustrate relevant biological pathways.
Introduction
This compound and its analogs are key building blocks in medicinal chemistry. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the propionic acid moiety is a common feature in many biologically active molecules. Arylpropionic acid derivatives are a major class of NSAIDs, which primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Additionally, derivatives of this scaffold have shown potential in other therapeutic areas, such as diabetes, by inhibiting enzymes like α-glucosidase and α-amylase.[3][4] This document outlines robust and scalable methods for the synthesis of these valuable compounds.
Synthetic Strategies and Protocols
The synthesis of this compound derivatives on a large scale can be approached through several strategic routes. A primary method involves a one-pot synthesis for the parent compound, followed by diversification. Alternatively, a convergent strategy can be employed where a substituted cinnamic acid is first synthesized and then reduced to the corresponding propionic acid.
Industrial One-Pot Synthesis of this compound
A patented industrial method allows for the continuous, one-pot synthesis of this compound from 2-bromobenzaldehyde.[5] This process involves a sequential condensation, reduction, hydrolysis, and decarboxylation in a triethylamine-formic acid system.
Experimental Protocol:
-
Reaction Setup: In a 1000L reactor, add 92 kg of triethylamine. While maintaining the temperature between 15-40°C, slowly add 105 kg of formic acid over 1-2 hours until a clear solution is formed.[5]
-
Reactant Addition: To the reactor, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde.[5]
-
Reaction: Heat the mixture to 95-100°C and stir for 2-4 hours. Monitor the reaction for completion by sampling.[5]
-
Quenching: Cool the reactor to 20-35°C. At this temperature, add 180 kg of tap water followed by 110 kg of 36% concentrated hydrochloric acid to quench the reaction. Stir for 2-3 hours.[5]
-
Isolation of Crude Product: Filter the resulting solid and dry at 45-50°C to obtain the crude this compound.[5]
-
Purification:
-
Add the crude product to a vessel with 3000 g of ethyl acetate and 6000 g of n-heptane. Stir for 3-4 hours at 15-20°C.[5]
-
Filter the mixture. Concentrate the filtrate to a volume of 65-130 mL.[5]
-
Add 4500 g of n-heptane to the concentrated filtrate and stir for 2-3 hours at 5-10°C to induce crystallization.[5]
-
Filter the solid and dry under vacuum at 45-50°C to yield pure this compound.[5]
-
Synthesis of Derivatives via Substituted Cinnamic Acids
A versatile approach to derivatives involves the initial synthesis of a substituted cinnamic acid, followed by catalytic hydrogenation. This allows for a wide range of functional groups to be introduced on the aromatic ring.
Several classical and modern methods can be employed for the synthesis of cinnamic acid derivatives. The Heck reaction, Knoevenagel condensation, and Perkin reaction are commonly used.
Protocol 1: Heck Reaction
The Heck reaction provides a highly stereoselective route to trans-cinnamic acid derivatives from aryl halides and acrylic acid.[6]
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), add the aryl bromide (1 equivalent), acrylic acid (1.2 equivalents), triethylamine (1.5 equivalents), and a palladium catalyst such as palladium(II) acetate (0.05 mol%) with a phosphine ligand like triphenylphosphine (0.1 mol%).[6]
-
Solvent: Add a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.[6]
-
Reaction: Heat the mixture to 80-100°C for 4-8 hours. Monitor the reaction progress by TLC or GC.[6]
-
Work-up: Cool the reaction mixture and pour it into water. Acidify with 1M HCl to a pH of ~2 to precipitate the cinnamic acid derivative.[6]
-
Purification: Filter the solid product and recrystallize from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Knoevenagel Condensation (Doebner Modification)
This method involves the condensation of an aromatic aldehyde with malonic acid.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzaldehyde (1 equivalent) and malonic acid (1 equivalent) in pyridine.[6]
-
Catalyst: Add a catalytic amount of piperidine (a few drops).
-
Reaction: Heat the mixture to reflux for 2-3 hours.[6]
-
Work-up: After cooling, pour the reaction mixture into a mixture of cold water and concentrated hydrochloric acid to precipitate the product.[6]
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize.
The double bond of the cinnamic acid derivative can be selectively reduced to yield the corresponding propionic acid.
Protocol: Catalytic Transfer Hydrogenation
This method avoids the need for high-pressure hydrogen gas, making it amenable to standard laboratory equipment.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted cinnamic acid (1 equivalent) in a suitable solvent.
-
Catalyst and Hydrogen Source: Add a rhodium catalyst such as chloro(1,5-cyclooctadiene) rhodium(I) dimer and formic acid as the hydrogen source in the presence of triethylamine.
-
Reaction: Heat the reaction mixture. Optimal temperatures can range from 65°C to 85°C.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by standard work-up procedures and purified by chromatography or recrystallization.
Protocol: Hydrogenation with Palladium on Carbon
A widely used and scalable method for hydrogenation.[7]
-
Reaction Setup: In a stirred tank reactor, dissolve the cinnamic acid derivative in a solvent such as ethanol.[7]
-
Catalyst: Add 5% Palladium on carbon (Pd/C) catalyst.[7]
-
Reaction: Carry out the reaction under a hydrogen atmosphere (e.g., 10 millibars) at room temperature (25°C).[7]
-
Work-up and Purification: Monitor hydrogen uptake to determine reaction completion. Filter off the catalyst and concentrate the filtrate to obtain the product. The selectivity for the reduction of the double bond over other functional groups is typically high.[7]
Synthesis of 2,3-Diarylpropionic Acid Derivatives via Suzuki-Miyaura Coupling
For derivatives with an additional aryl group, a copper-catalyzed boracarboxylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling can be employed.[8][9]
Experimental Protocol (General):
-
Boracarboxylation: A styrene derivative undergoes a copper-catalyzed boracarboxylation to introduce a carboxylic acid group regioselectively.[8][9]
-
Suzuki-Miyaura Cross-Coupling: The resulting boronic acid derivative is then coupled with an aryl halide (such as 2-bromotoluene or a derivative) in the presence of a palladium catalyst and a base to form the 2,3-diarylpropionic acid.[8][9]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related derivatives, allowing for easy comparison of different synthetic methods.
Table 1: Scale-Up Synthesis of this compound
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| One-Pot Industrial | 2-Bromobenzaldehyde | Isopropylidene malonate, Triethylamine, Formic acid | 95-100 | 2-4 | High (Industrial Scale) | >97 | [5] |
Table 2: Synthesis of Cinnamic Acid Derivatives
| Method | Aryl Halide/Aldehyde | Alkene/Active Methylene | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Heck Reaction | Iodobenzene | Acrylic acid | Pd(OAc)₂, PPh₃ / Et₃N | DMF | 80-100 | 4-8 | Good-Excellent |[6] | | Knoevenagel | Benzaldehyde | Malonic acid | Piperidine / Pyridine | Pyridine | Reflux | 2-3 | Good |[6] | | Perkin Reaction | Benzaldehyde | Acetic anhydride | NaOAc | - | 180 | 4 | Moderate |[6] |
Table 3: Hydrogenation of Cinnamic Acid Derivatives
| Method | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Transfer Hydrogenation | [Rh(cod)Cl]₂ | Formic acid / Et₃N | - | 65-85 | Atmospheric | up to 95 | | | Catalytic Hydrogenation | 5% Pd/C | H₂ | Ethanol | 25 | 10 mbar | Quantitative |[7] |
Biological Applications and Signaling Pathways
Derivatives of this compound have significant potential in drug development, primarily as anti-inflammatory and anti-diabetic agents.
Anti-inflammatory Activity: COX Inhibition
Many arylpropionic acid derivatives, such as ibuprofen and loxoprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs).[1][5] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation, pain, and fever.[10][11] There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.[9] Selective inhibition of COX-2 is a desirable trait for NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition.[9]
Anti-diabetic Activity: α-Amylase and α-Glucosidase Inhibition
Certain derivatives have been investigated for their potential to treat type 2 diabetes.[3] These compounds can act as inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable simple sugars in the digestive tract.[4][12] By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a decrease in postprandial hyperglycemia.[4][13]
Experimental Workflow Visualization
The overall process for the synthesis of this compound derivatives can be visualized as a multi-step workflow, offering flexibility depending on the desired final product.
References
- 1. CN101412670B - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]
- 4. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-(2-Bromophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group in 3-(2-Bromophenyl)propionic acid. This compound is a valuable building block in medicinal chemistry and drug development, and its functionalization opens avenues for the synthesis of a diverse range of derivatives, including esters, amides, and alcohols. The protocols outlined herein are based on established and reliable chemical transformations, offering guidance on reaction setup, execution, and product purification. Quantitative data from analogous reactions are provided to offer expected outcomes.
Introduction
This compound is a versatile scaffold in organic synthesis. The presence of both a carboxylic acid and a brominated aromatic ring allows for orthogonal chemical modifications. Functionalization of the carboxylic acid moiety is a key step in the synthesis of various biologically active molecules and complex chemical probes. This document details three primary transformations of the carboxylic acid group: esterification, amidation, and reduction to a primary alcohol.
Functionalization Pathways
The carboxylic acid group of this compound can be readily converted into esters, amides, or reduced to an alcohol. Each of these transformations provides a gateway to a new class of compounds with distinct physicochemical properties and potential biological activities.
Figure 1: Overview of the primary functionalization pathways for the carboxylic acid group of this compound.
Esterification Protocols
Esterification of this compound can be achieved through several methods, with Fischer esterification being a common and cost-effective approach.
Fischer Esterification
This method involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.
Figure 2: Reaction scheme for the Fischer Esterification of this compound.
Protocol 3.1.1: Synthesis of Methyl 3-(2-Bromophenyl)propanoate
This protocol is a general procedure for Fischer esterification and can be adapted for other simple alcohols.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl 3-(2-bromophenyl)propanoate.
| Parameter | Value/Range | Reference |
| Reactants | This compound, Methanol | General Protocol |
| Catalyst | Concentrated H₂SO₄ | [1] |
| Solvent | Methanol | General Protocol |
| Temperature | Reflux (~65°C) | [1] |
| Reaction Time | 4-12 hours | General Protocol |
| Typical Yield | 85-95% | Analogous Reactions[2] |
Amidation Protocols
Amidation of the carboxylic acid can be performed using coupling agents or via an acyl chloride intermediate. The use of coupling agents like EDC in combination with HOBt is a mild and efficient method.
EDC/HOBt Coupling
This method activates the carboxylic acid in situ to form an active ester, which then reacts with an amine.
Figure 3: General experimental workflow for EDC/HOBt mediated amidation.
Protocol 4.1.1: Synthesis of N-Benzyl-3-(2-bromophenyl)propionamide
This protocol is adapted from general procedures for EDC/HOBt coupling.[3]
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DCM, add HOBt (1.2 eq) and benzylamine (1.1 eq).
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture and cool to 0°C.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-3-(2-bromophenyl)propionamide.
| Parameter | Value/Range | Reference |
| Reactants | This compound, Benzylamine | General Protocol |
| Coupling Agents | EDC, HOBt | |
| Base | DIPEA or TEA | [3] |
| Solvent | DMF or DCM | [3] |
| Temperature | 0°C to Room Temperature | [3] |
| Reaction Time | 12-24 hours | [3] |
| Typical Yield | 70-90% | Analogous Reactions |
Reduction Protocol
The reduction of the carboxylic acid to the corresponding primary alcohol, 3-(2-bromophenyl)propan-1-ol, can be effectively achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF).
Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
BH₃·THF is a selective reagent for the reduction of carboxylic acids in the presence of other functional groups like esters.
Figure 4: Reaction scheme for the reduction of this compound with BH₃·THF.
Protocol 5.1.1: Synthesis of 3-(2-Bromophenyl)propan-1-ol
This is a general and reliable method for the reduction of carboxylic acids.[4]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M HCl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the BH₃·THF solution (2.0-3.0 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by silica gel column chromatography.
| Parameter | Value/Range | Reference |
| Reactant | This compound | General Protocol |
| Reducing Agent | BH₃·THF solution | [4] |
| Solvent | Anhydrous THF | [4] |
| Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | 12-24 hours | [4] |
| Typical Yield | 80-95% | Analogous Reactions[5][6] |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Concentrated acids and reducing agents like LiAlH₄ and BH₃·THF are highly reactive and should be handled with extreme care. LiAlH₄ and BH₃·THF react violently with water.
-
Follow appropriate quenching procedures for reactive reagents.
Conclusion
The protocols described in this document provide a solid foundation for the functionalization of the carboxylic acid group of this compound. These methods are scalable and can be adapted for the synthesis of a wide variety of derivatives for applications in drug discovery and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for specific substrates and desired outcomes.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2-Bromophenyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(2-Bromophenyl)propionic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Recrystallization Issues
Recrystallization is a common method for purifying crude this compound. An effective solvent system is a mixture of ethyl acetate and n-heptane.[1] However, challenges can still occur.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.- Add a seed crystal of pure this compound.- Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
| Product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the solute.- The crude material has a high impurity level, depressing the melting point.- The solution is cooling too rapidly. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Attempt a pre-purification step such as an acid-base extraction to remove significant impurities before recrystallization.- Ensure the flask is not placed directly in an ice bath from a high temperature; allow for gradual cooling to room temperature first. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold, leading to dissolution of the product. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this crop may be less pure.- Ensure the wash solvent is thoroughly chilled before use and use a minimal amount. |
| Crystals are colored (yellow or brown tint). | - Presence of colored impurities from the synthesis, such as residual starting materials or byproducts. | - Treat the crude product with activated carbon before the final filtration of the hot solution.- Perform an initial purification by liquid-liquid extraction to remove baseline impurities. |
Liquid-Liquid Extraction Issues
Liquid-liquid extraction can be used to separate the acidic product from neutral or basic impurities.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Poor separation of layers or emulsion formation. | - Vigorous shaking of the separatory funnel.- High concentration of impurities that act as surfactants. | - Gently invert the separatory funnel multiple times instead of vigorous shaking.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion. |
| Low yield of product after extraction and acidification. | - Incomplete extraction into the basic aqueous phase.- Incomplete precipitation upon acidification. | - Ensure the pH of the aqueous phase is sufficiently basic (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate the acid for extraction. The pKa of similar propionic acids suggests a pH of > 6.5 should be effective.- After acidification, ensure the pH is sufficiently acidic (at least 2 pH units below the pKa) to fully protonate the acid for precipitation or extraction back into an organic solvent. A pH of < 2 is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include:
-
Unreacted starting materials: 2-Bromobenzaldehyde and isopropylidene malonate.
-
Isomeric impurities: 3-(3-Bromophenyl)propionic acid and 3-(4-Bromophenyl)propionic acid, which may arise if the starting bromobenzaldehyde contains isomeric impurities.
-
Byproducts of the synthesis: The synthesis involves a Knoevenagel condensation, reduction, and decarboxylation. Incomplete reactions at any of these stages can lead to impurities.
Q2: What is the recommended solvent system for recrystallizing this compound?
A2: A common and effective solvent system is a mixture of ethyl acetate and normal heptane.[1] The crude product is typically dissolved in a minimal amount of hot ethyl acetate, and then n-heptane is added until turbidity is observed. The solution is then allowed to cool slowly to promote crystallization.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating the solution of the crude product with activated carbon. The crude material is dissolved in a suitable solvent (like ethyl acetate), a small amount of activated carbon is added, and the mixture is heated and then filtered while hot to remove the carbon and the adsorbed impurities.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Several techniques can be used to determine the purity:
-
Melting Point: Pure this compound has a reported melting point of 98-102 °C.[2][3] A broad or depressed melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting and quantifying small amounts of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the carboxylic acid functional group (characteristic broad O-H and C=O stretches).[1]
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate and n-Heptane
This protocol is based on an industrialized synthesis method.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to completely dissolve the solid.
-
Impurity Precipitation (Optional): While the solution is warm, slowly add n-heptane until the solution becomes slightly turbid. This may precipitate some less soluble impurities.
-
Hot Filtration: If impurities precipitate, or if activated carbon was used for decolorization, perform a hot filtration to remove the solid impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold n-heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 45-50 °C.[1]
Quantitative Data from a Reported Industrial Process[1]
| Step | Solvent 1 (Ethyl Acetate) | Solvent 2 (n-Heptane) | Temperature | Duration |
| Initial Stirring & Filtration | 130g | 260g | 15-20 °C | 3-4 hours |
| Crystallization | - | 195g | 5-10 °C | 2-3 hours |
This data is from a specific patent and may need to be scaled and optimized for laboratory use.
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M sodium hydroxide or sodium bicarbonate). The this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction on the organic layer to ensure complete transfer of the product.
-
Washing: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M hydrochloric acid) until the pH is below 2. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry thoroughly.
Visualizations
Caption: Purification workflows for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Technical Support Center: Synthesis of 3-(2-Bromophenyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(2-Bromophenyl)propionic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when following a one-pot synthesis from 2-bromobenzaldehyde.
Q1: My reaction yield is significantly lower than the expected >72%. What are the potential causes and solutions?
Low yield can stem from several factors throughout the reaction and workup process. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated to the optimal temperature range of 95-100°C and maintained for the recommended 2-4 hours. You can monitor the reaction progress by taking samples and analyzing them (e.g., by TLC or LC-MS) to confirm the disappearance of the starting material (2-bromobenzaldehyde).
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.
-
Solution: Carefully check the molar ratios of 2-bromobenzaldehyde, isopropylidene malonate, triethylamine, and formic acid as specified in the protocol.
-
-
Loss of Product During Workup and Purification: The product might be lost during extraction, filtration, or recrystallization steps.
-
Solution: During the quenching step with hydrochloric acid, ensure thorough stirring for 2-3 hours to allow for complete precipitation of the crude product. When purifying by recrystallization, be mindful of the solvent volumes and temperatures. Over-washing the filtered product can also lead to losses.
-
Q2: The purity of my final product is below 98%. What are the likely impurities and how can I remove them?
A common issue is the presence of impurities, which can be around 10% in the crude product.[1]
-
Likely Impurities: These can include unreacted starting materials or byproducts from side reactions. The exact nature of the impurities is not specified in the provided literature, but they are removable through an optimized purification process.
-
Solution: Optimized Recrystallization: The key to achieving high purity is a carefully controlled recrystallization process.[1]
-
Primary Recrystallization: Dissolve the crude product in a mixture of ethyl acetate and n-heptane. The ratio of these solvents is critical for selectively precipitating impurities. Stirring this mixture at 15-20°C for 3-4 hours can help in the removal of a significant portion of impurities upon filtration.
-
Secondary Recrystallization: After filtering off the initial impurities, the filtrate should be concentrated. Then, by adding more n-heptane and stirring at a lower temperature (5-10°C) for 4-5 hours, the desired this compound can be crystallized in high purity.
-
Q3: The reaction mixture is not becoming a clear solution after the addition of formic acid to triethylamine. What should I do?
-
Observation: The initial mixture of triethylamine should slowly turn into a clear solution upon the dropwise addition of formic acid.
-
Potential Cause: This could be due to the quality of the reagents or the rate of addition.
-
Solution: Ensure that the triethylamine and formic acid used are of appropriate purity. The addition of formic acid should be slow and controlled, maintaining the temperature between 15-40°C.[1] Allow sufficient time for the reaction to occur, which can take 1-2 hours.
Q4: During the workup, an oil is forming instead of a solid precipitate. How can I resolve this?
-
Problem: Oiling out can occur during precipitation if the concentration of the product is too high or if the cooling is too rapid.
-
Solution:
-
Ensure the quenching with water and concentrated hydrochloric acid is performed at the recommended temperature of 15-35°C.
-
Stir the mixture vigorously for the recommended 2-3 hours to promote the formation of a solid precipitate.
-
If an oil persists, try adding more water to decrease the concentration of the organic components or scratching the inside of the flask to induce crystallization.
-
Experimental Protocols
Industrialized Synthesis of this compound[1]
This protocol is adapted from an industrialized synthesis method and focuses on a one-pot reaction from 2-bromobenzaldehyde.
Step 1: Synthesis of Crude this compound
-
In a suitable reactor, add triethylamine.
-
While maintaining the temperature between 15-40°C, slowly add formic acid dropwise. The mixture should gradually become a clear solution over 1-2 hours.
-
To the clear solution, add isopropylidene malonate followed by 2-bromobenzaldehyde.
-
Heat the reaction mixture to 95-100°C and stir for 2-4 hours.
-
Monitor the reaction for completion by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to 20-35°C.
-
At 15-35°C, quench the reaction by adding tap water followed by concentrated hydrochloric acid (36%).
-
Stir the mixture for 2-3 hours to ensure complete precipitation of the crude product.
-
Filter the precipitate and dry the wet product at 45-50°C to obtain the crude this compound.
Step 2: Purification of this compound
-
Place the crude product in a clean reactor.
-
Add ethyl acetate and n-heptane. Stir the mixture at 15-20°C for 3-4 hours.
-
Filter off any solid impurities that have precipitated.
-
Concentrate the filtrate.
-
Add n-heptane to the concentrated filtrate and stir for 4-5 hours at 5-10°C to induce crystallization of the pure product.
-
Filter the product and dry it under vacuum at 45-50°C to yield pure this compound.
Data Presentation
Table 1: Optimized Reaction and Purification Parameters for the Synthesis of this compound [1]
| Parameter | Value |
| Synthesis | |
| Starting Material | 2-bromobenzaldehyde |
| Key Reagents | Isopropylidene malonate, Triethylamine, Formic Acid |
| Reaction Temperature | 95-100°C |
| Reaction Time | 2-4 hours |
| Quenching Temperature | 15-35°C |
| Purification | |
| Recrystallization Solvents | Ethyl acetate, n-heptane |
| Primary Stirring Temp. | 15-20°C |
| Primary Stirring Time | 3-4 hours |
| Secondary Stirring Temp. | 5-10°C |
| Secondary Stirring Time | 4-5 hours |
| Outcome | |
| Final Product Purity | > 98% |
| Overall Yield | > 72% |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-(2-Bromophenyl)propionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromophenyl)propionic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials (2-bromobenzaldehyde, isopropylidene malonate). 4. Loss of product during workup and filtration. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Strictly maintain the reaction temperature between 95-100°C during the condensation step.[1] 3. Use freshly distilled 2-bromobenzaldehyde and high-purity isopropylidene malonate. 4. Ensure efficient extraction and minimize mechanical losses during filtration. |
| Product Fails to Crystallize | 1. Presence of significant amounts of oily impurities. 2. Incorrect solvent ratio for recrystallization. 3. Supersaturation of the solution. | 1. Wash the crude product with a cold non-polar solvent like hexane to remove oily impurities before recrystallization. 2. Adhere to the recommended ethyl acetate to n-heptane ratio for recrystallization. A two-step process can be effective.[1] 3. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Presence of Impurities After Recrystallization | 1. Inefficient removal of side products. 2. Co-crystallization of impurities with the product. | 1. Perform a second recrystallization as described in the protocol.[1] 2. Consider using a different solvent system for recrystallization. Column chromatography on silica gel may be necessary for very impure samples. |
| Formation of an Unexpected Isomer | A minor amount of 3-(3-bromophenyl)propionic acid or 3-(4-bromophenyl)propionic acid may form if the starting 2-bromobenzaldehyde contains isomeric impurities. | Use highly pure, isomer-free 2-bromobenzaldehyde as the starting material. Isomeric purity can be checked by GC-MS or NMR before starting the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via the one-pot method from 2-bromobenzaldehyde?
A1: The one-pot synthesis involves a sequence of condensation, reduction, hydrolysis, and decarboxylation.[1] Potential side reactions can occur at various stages. The most likely side reactions include:
-
Aldol Condensation Byproducts: Self-condensation of isopropylidene malonate or cross-condensation reactions can lead to various aldol-type adducts.
-
Incomplete Hydrolysis: Incomplete hydrolysis of the ester intermediates will result in the presence of the corresponding ethyl or methyl esters in the final product.
-
Incomplete Decarboxylation: Insufficient heating or reaction time during the decarboxylation step can leave unreacted malonic acid derivatives.
-
Formation of 2-Bromobenzoic Acid: Oxidation of the starting material, 2-bromobenzaldehyde, can lead to the formation of 2-bromobenzoic acid.
Q2: My final product has a melting point lower than the reported 98-102 °C. What could be the reason?
A2: A depressed and broad melting point range is a strong indicator of impurities. The presence of residual solvents or any of the side products mentioned in Q1 can lead to a lower melting point. We recommend performing another recrystallization step as detailed in the experimental protocol.
Q3: Can I use a different base instead of triethylamine?
A3: Triethylamine acts as a base to facilitate the initial condensation reaction. While other tertiary amines or inorganic bases could potentially be used, the protocol described in the patent specifies triethylamine in a formic acid system.[1] Any deviation from this may require significant optimization of the reaction conditions and could lead to a different side product profile.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Experimental Protocols
Industrial Synthesis of this compound[1]
This protocol is based on the method described in patent CN102211994B.
Materials and Reagents:
| Reagent | Quantity (for 1000L Reactor) | Molar Ratio |
| 2-Bromobenzaldehyde | 32.5 kg | 1 |
| Isopropylidene Malonate | 22.5 kg | ~0.89 |
| Triethylamine | 92 kg | ~5.1 |
| Formic Acid | 105 kg | ~12.9 |
| Concentrated Hydrochloric Acid (36%) | 110 kg | - |
| Tap Water | 180 kg | - |
| Ethyl Acetate | As per purification | - |
| n-Heptane | As per purification | - |
Procedure:
-
Reaction Setup: In a 1000L reactor, add 92 kg of triethylamine.
-
Formation of Triethylamine Formate: Slowly add 105 kg of formic acid while maintaining the temperature between 15-40 °C. The reaction is exothermic. Continue stirring for 1-2 hours until the solution becomes clear.
-
Condensation: To the reactor, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde.
-
Reaction: Heat the reaction mixture to 95-100 °C and stir for 2-4 hours. Monitor the reaction for completion by taking samples.
-
Quenching: Cool the reactor to 20-35 °C. Add 180 kg of tap water followed by 110 kg of 36% concentrated hydrochloric acid to quench the reaction.
-
Precipitation: Stir the mixture for 2-3 hours at 15-35 °C.
-
Isolation of Crude Product: Filter the precipitate and dry the wet product at 45-50 °C to obtain the crude this compound.
-
Purification (Recrystallization):
-
Transfer the crude product to a suitable flask.
-
Add ethyl acetate and n-heptane (the patent suggests various ratios, a common one being 1:2 ethyl acetate:n-heptane).
-
Stir at 15-20 °C for 3-4 hours to crystallize impurities.
-
Filter off the solid impurities.
-
Concentrate the filtrate.
-
Add n-heptane to the concentrated filtrate and stir at 5-10 °C for 4-5 hours to crystallize the final product.
-
Filter the product and dry it under vacuum at 45-50 °C.
-
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Logical relationship of potential side reactions in the synthesis.
References
Technical Support Center: Dehalogenation of 3-(2-Bromophenyl)propionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation of 3-(2-Bromophenyl)propionic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound?
A1: Dehalogenation is a chemical reaction that involves the cleavage of the carbon-bromine (C-Br) bond in this compound.[1] This results in the replacement of the bromine atom with a hydrogen atom, yielding 3-phenylpropionic acid as the primary byproduct. This process is often an undesired side reaction, particularly in cross-coupling reactions where the C-Br bond is intended to react with another coupling partner.[2]
Q2: Under what conditions does dehalogenation of this compound typically occur?
A2: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] It can be promoted by various factors, including the choice of catalyst, solvent, base, and the presence of hydrogen donors.[3] For instance, solvents like alcohols or even trace amounts of water can serve as a source for hydride species, which are responsible for the dehalogenation.[4] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a method intentionally used to remove bromine atoms.[5]
Q3: How can I detect if dehalogenation has occurred in my reaction?
A3: The most common methods for detecting the dehalogenated product, 3-phenylpropionic acid, alongside your starting material and desired product are chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly effective for separating the components and identifying them by their retention times and mass-to-charge ratios.[2][6] High-resolution mass spectrometry (HRMS) can provide unambiguous identification of the dehalogenated impurity.[6]
Q4: Is the bromine in this compound more or less reactive than other halogens in similar compounds?
A4: The reactivity of halogens in aryl halides generally follows the order of their bond dissociation energies: C-I > C-Br > C-Cl > C-F.[1][4] Therefore, the carbon-bromine bond is typically more reactive and easier to cleave than a carbon-chlorine bond but less reactive than a carbon-iodine bond under similar conditions.[5]
Troubleshooting Guide: Unintended Dehalogenation
This guide addresses common issues related to the unwanted dehalogenation of this compound during reactions like Suzuki or Heck cross-couplings.
Problem 1: Significant formation of 3-phenylpropionic acid (dehalogenated byproduct) is observed, reducing the yield of my desired product.
-
Potential Cause A: Hydrogen Source in the Reaction.
-
Explanation: The hydride species responsible for hydrodehalogenation can originate from various sources within the reaction mixture, such as alcohol solvents (e.g., isopropanol, ethanol), amine bases, or residual water.[4] The palladium catalyst can react with these sources to form palladium hydride (Pd-H) species, which are key intermediates in the dehalogenation pathway.
-
Solution:
-
Solvent Choice: Switch to aprotic, non-polar solvents like toluene or dioxane, which are less likely to act as hydrogen donors.[2]
-
Base Selection: Use non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong amine bases.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to minimize water content.
-
-
-
Potential Cause B: Catalyst System and Ligand Choice.
-
Explanation: The choice of palladium catalyst and ligands can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation. Some ligand systems may favor the formation of Pd-H species or make the reductive elimination of the dehalogenated product faster.
-
Solution:
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[2]
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(dba)₂) can also have an effect. It may be necessary to screen different precursors in combination with various ligands.[3]
-
-
-
Potential Cause C: Reaction Temperature.
-
Explanation: Higher reaction temperatures can sometimes increase the rate of dehalogenation.
-
Solution:
-
Lower Temperature: Attempt the reaction at a lower temperature. Monitor the reaction progress, as lowering the temperature may also slow down the desired reaction rate.
-
Temperature Screening: Perform small-scale experiments at various temperatures to find an optimal balance between product formation and byproduct suppression.
-
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Hydrodehalogenation of Aryl Bromides
| Catalyst System | Reductant/Hydrogen Source | Base | Solvent | Temperature (°C) | Typical Yield of Dehalogenated Product | Reference |
| 10% Pd/C | H₂ gas | N/A (Neutral conditions) | Ethanol/Methanol | Room Temperature | >90% | [5] |
| Pd(OAc)₂ / XPhos | H₂O / Toluene | K₃PO₄ | Toluene / Water | 80-100 | Variable (Side Reaction) | [2] |
| Pd(dba)₂ / SIMes·HCl | Strong bases with β-hydrogens | NaOtBu | Dioxane | 80 | >95% | [3] |
| Fe(acac)₃ | t-BuMgCl | N/A | THF | 0 | >95% | [7] |
Experimental Protocols
Protocol 1: Intentional Catalytic Hydrodehalogenation
This protocol is for the complete conversion of this compound to 3-phenylpropionic acid.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 10% Palladium on Carbon (Pd/C) (0.01 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Hydrogenation: Introduce hydrogen gas into the flask (typically via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Monitoring Dehalogenation by GC-MS
This protocol outlines a general method for analyzing the reaction mixture to quantify the extent of dehalogenation.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it (e.g., with water or dilute acid). Extract the organic components with a suitable solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and if necessary, derivatize the carboxylic acid (e.g., to its methyl ester) to improve volatility for GC analysis.
-
GC-MS Method:
-
Data Analysis: Identify the peaks corresponding to this compound (and/or its derivative) and the dehalogenated product, 3-phenylpropionic acid (and/or its derivative), by their distinct retention times and mass spectra. Quantify the relative amounts based on peak areas.
Visualizations
Caption: Troubleshooting workflow for addressing unintended dehalogenation.
Caption: Simplified pathway for palladium-catalyzed hydrodehalogenation.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(2-Bromophenyl)propionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Bromophenyl)propionic acid synthesis. The information is based on established industrial synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient method for synthesizing this compound?
A1: A widely used and efficient industrial method is a one-pot synthesis starting from 2-bromobenzaldehyde. This process involves a series of reactions including condensation, reduction, hydrolysis, and decarboxylation, followed by acidification and purification.[1] This method is often preferred as it avoids the use of highly corrosive and pungent materials like 2-bromobenzyl bromide.[1]
Q2: My overall yield is low. What are the critical steps I should pay close attention to?
A2: Low overall yield can result from issues at several stages. Key areas to focus on are:
-
Reaction Completeness: Ensure each step (condensation, reduction, hydrolysis, decarboxylation) goes to completion. Monitoring the reaction progress by techniques like TLC or HPLC is crucial.
-
Temperature Control: Maintaining the specified temperature ranges for each reaction step is critical for optimal conversion and minimizing side product formation.[1]
-
Purification Efficiency: The purification of the crude product is a significant step where product loss can occur. The choice of solvents and the recrystallization conditions are vital for a good recovery of the final product.[1]
Q3: I am having trouble with the purification of the final product. What is a recommended procedure?
A3: An effective method for purifying crude this compound is through a two-step recrystallization process using an ethyl acetate-normal heptane solvent system. The crude product is first dissolved in ethyl acetate and normal heptane and stirred. After filtration, the filtrate is concentrated and more normal heptane is added to induce crystallization.[1] This process is designed to remove impurities and enhance the purity of the final product.[1]
Q4: What are some of the potential side reactions that can lower the yield?
A4: While specific side reactions for this synthesis are not extensively detailed in the provided literature, general issues in similar multi-step reactions can include incomplete reactions at any stage, formation of isomers, or degradation of the product under harsh temperature conditions. For instance, high temperatures during decarboxylation could potentially lead to unwanted byproducts if not carefully controlled.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of crude product before purification | Incomplete condensation of 2-bromobenzaldehyde with isopropylidene malonate. | Ensure the reaction temperature is maintained at 95-100°C for 2-4 hours as specified in the protocol.[1] Use a reaction monitoring technique (e.g., TLC) to confirm the disappearance of the starting material. |
| Incomplete hydrolysis and decarboxylation. | After the initial reaction, ensure the addition of water and concentrated hydrochloric acid is done within the specified temperature range (15-35°C) and the mixture is stirred for the recommended time (2-3 hours) to ensure complete reaction.[1] | |
| Final product has a low melting point or appears impure after purification. | Inefficient removal of impurities during recrystallization. | Follow the two-step recrystallization protocol carefully. Ensure the correct ratios of ethyl acetate and normal heptane are used.[1] The stirring times and temperatures during the crystallization process are critical for forming pure crystals. |
| Presence of residual starting materials or intermediates. | Review the reaction monitoring data to ensure the initial reaction went to completion. If necessary, adjust reaction times or temperatures in subsequent runs. | |
| Difficulty in filtering the product. | The product has oiled out or formed very fine crystals. | Ensure the cooling during crystallization is gradual. Stirring speed can also influence crystal size. For the recrystallization from ethyl acetate and normal heptane, adhere to the recommended temperature ranges of 15-20°C and 5-10°C.[1] |
Experimental Protocols
One-Pot Synthesis of this compound[1]
-
Reaction Setup: In a 1000L reactor, add 92kg of triethylamine.
-
Formic Acid Addition: Slowly add 105 kg of formic acid while maintaining the temperature between 15-40°C. The addition should take 1-2 hours, and the solution should become clear.
-
Condensation: To the reactor, add 22.5kg of isopropylidene malonate and 32.5kg of 2-bromobenzaldehyde.
-
Heating: Heat the reaction mixture to 95-100°C and stir for 2-4 hours.
-
Reaction Monitoring: Cool the mixture to 20-35°C and take a sample to check for reaction completion.
-
Quenching: At 15-35°C, add 180kg of tap water followed by 110kg of 36% concentrated hydrochloric acid to quench the reaction.
-
Precipitation: Stir the mixture for 2-3 hours at 15-35°C.
-
Isolation of Crude Product: Filter the resulting solid and dry the wet product at 45-50°C to obtain the crude this compound.
Purification of this compound[1]
-
Initial Wash: Place the crude product in a suitable flask and add ethyl acetate and normal heptane (e.g., for a certain amount of crude, 3000g ethyl acetate and 6000g normal heptane).
-
Stirring: Stir the mixture for 3-4 hours at 15-20°C.
-
Filtration: Filter the mixture.
-
Concentration: Concentrate the filtrate to a smaller volume (e.g., 65-130mL).
-
Crystallization: Add a larger volume of normal heptane (e.g., 4500g) and stir for 2-3 hours at 5-10°C to induce crystallization.
-
Final Product Isolation: Filter the solid and dry it under vacuum at 45-50°C to obtain pure this compound.
Data Presentation
Table 1: Reagent Quantities for One-Pot Synthesis
| Reagent | Quantity |
| Triethylamine | 92 kg |
| Formic Acid | 105 kg |
| Isopropylidene malonate | 22.5 kg |
| 2-Bromobenzaldehyde | 32.5 kg |
| Tap Water | 180 kg |
| 36% Concentrated Hydrochloric Acid | 110 kg |
Data from CN102211994B[1]
Table 2: Reaction Conditions for One-Pot Synthesis
| Step | Parameter | Value |
| Formic Acid Addition | Temperature | 15-40°C |
| Duration | 1-2 hours | |
| Condensation | Temperature | 95-100°C |
| Duration | 2-4 hours | |
| Quenching & Precipitation | Temperature | 15-35°C |
| Duration | 2-3 hours | |
| Drying | Temperature | 45-50°C |
Data from CN102211994B[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Suzuki Coupling with 3-(2-Bromophenyl)propionic acid
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-(2-Bromophenyl)propionic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?
A1: The primary challenges with this substrate arise from two of its structural features:
-
Steric Hindrance: The bromo group is at the ortho position to the propionic acid side chain. This steric bulk can impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is a critical step in the catalytic cycle. It can also hinder the final reductive elimination step.
-
Carboxylic Acid Group: The carboxylic acid moiety can interfere with the reaction in several ways. It can be deprotonated by the base, forming a carboxylate salt with poor solubility in common organic solvents. This carboxylate can also coordinate to the palladium catalyst, potentially deactivating it.
Q2: Should I protect the carboxylic acid group before the reaction?
A2: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a highly recommended strategy. This prevents the formation of the potentially problematic carboxylate salt, improving solubility and preventing catalyst inhibition. The ester can then be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.
Q3: What are the most common side reactions to look out for?
A3: The most prevalent side reactions in this type of Suzuki coupling are:
-
Protodeboronation: This is the loss of the boronic acid or ester group from your coupling partner, which is replaced by a hydrogen atom. This can be exacerbated by harsh reaction conditions or the use of overly strong bases.
-
Homocoupling: This is the self-coupling of your boronic acid partner to form a biaryl species. It is often caused by the presence of oxygen in the reaction mixture, so thorough degassing is crucial.
-
Hydrodehalogenation: This is the replacement of the bromine atom on your starting material with a hydrogen atom, leading to the formation of 3-phenylpropionic acid.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
This is a common issue that often points to a problem with the catalyst's activity or the reaction conditions being too mild for this sterically hindered substrate.
| Potential Cause | Suggested Solution |
| Inefficient Catalyst System | Standard catalysts like Pd(PPh₃)₄ may not be effective. Switch to a more active catalyst system using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. |
| Low Reaction Temperature | For sterically hindered substrates, higher temperatures (typically 80-110 °C) are often required to overcome the activation energy barrier for oxidative addition. |
| Inappropriate Base | The choice of base is critical. For couplings with the free carboxylic acid, ensure at least two equivalents of a base like K₂CO₃ or K₃PO₄ are used. For the esterified substrate, a milder base may be sufficient. If solubility is an issue, consider using a different base-solvent combination. |
| Poor Reagent Quality | Ensure that the boronic acid, catalyst, and solvents are of high quality and that the solvents are anhydrous and properly degassed. |
Problem 2: Significant formation of side products (protodeboronation, homocoupling, or hydrodehalogenation).
The presence of these side products indicates that while the catalyst is active, undesired reaction pathways are competing with your desired cross-coupling.
| Side Product Observed | Potential Cause & Suggested Solution |
| Protodeboronation | Cause: The reaction conditions may be too harsh, or the boronic acid may be unstable. Solution: Try using a milder base (e.g., K₂CO₃ instead of K₃PO₄), a lower reaction temperature, or a boronate ester (e.g., a pinacol ester) which can be more stable. |
| Homocoupling | Cause: Presence of oxygen in the reaction mixture. Solution: Ensure all solvents are thoroughly degassed before use, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Hydrodehalogenation | Cause: The catalyst may be reacting with a hydride source in the reaction mixture. Solution: Ensure the reaction is performed under an inert atmosphere and that the solvent is not a potential hydride source. |
Data Presentation: Catalyst and Ligand Selection for Sterically Hindered Aryl Bromides
The following table summarizes the performance of different catalyst systems in the Suzuki coupling of various ortho-substituted aryl bromides with phenylboronic acid. While not specific to this compound, this data provides a strong starting point for catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | ~90 | [2] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | >90 | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 90 | Variable, often lower for hindered substrates | [2] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Often low for hindered substrates | [3] |
Experimental Protocols
General Protocol for Suzuki Coupling of Esterified this compound
This protocol is a general starting point and may require optimization for your specific boronic acid partner.
Materials:
-
Methyl 3-(2-bromophenyl)propanoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 3-(2-bromophenyl)propanoate, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (SPhos).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][5][6][7]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting a low-yield Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
Technical Support Center: 3-(2-Bromophenyl)propionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving 3-(2-Bromophenyl)propionic acid.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
-
Q3: What are the primary hazards associated with this compound?
Experimental Troubleshooting
-
Q4: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
-
A4: Low yields can result from several factors. In a common synthesis route starting from 2-bromobenzaldehyde, incomplete reaction during the condensation, reduction, hydrolysis, or decarboxylation steps can be a cause.[2] Ensure that the reaction temperature is maintained at 95-100°C for 2-4 hours during the initial reaction phase.[2] Also, verify the purity of your starting materials, as impurities can interfere with the reaction. Proper acidification with concentrated hydrochloric acid is crucial to precipitate the crude product.[2]
-
-
Q5: I am having trouble purifying the crude product. What is an effective recrystallization protocol?
-
A5: A proven method for purifying this compound is recrystallization using a mixed solvent system of ethyl acetate and n-heptane.[2] The crude product can be dissolved in ethyl acetate, followed by the gradual addition of n-heptane to induce crystallization. One specific protocol involves stirring the crude product in a mixture of ethyl acetate and n-heptane at 15-20°C, filtering any solid impurities, concentrating the filtrate, and then adding more n-heptane to crystallize the final product at a lower temperature (5-10°C).[2]
-
-
Q6: My final product has a melting point lower than the reported range of 98-102°C. What could be the issue?
-
A6: A depressed melting point typically indicates the presence of impurities. The synthesis process can result in impurities of up to 10% before purification.[2] A secondary recrystallization step may be necessary to achieve high purity.[2] It is also important to ensure the product is thoroughly dried under vacuum at 45-50°C to remove any residual solvents, which can also lower the melting point.[2]
-
-
Q7: The compound appears to be degrading over time in storage. What could be the cause?
-
A7: While specific degradation pathways for this compound are not well-documented in the provided results, related compounds can undergo degradation. For instance, aqueous alkaline solutions can hydrolyze β-bromopropionic acid.[3] To minimize degradation, store the compound in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.
-
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 15115-58-9 | [2][3] |
| Molecular Formula | C₉H₉BrO₂ | [2][3] |
| Molecular Weight | 229.07 g/mol | [2][3] |
| Appearance | Solid | [2][3] |
| Melting Point | 98-102 °C (lit.) | [2][3] |
Safety and Hazard Information
| Hazard Classification | GHS Code | Description | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][4] |
| Skin Irritation | H315 | Causes skin irritation | [2][4] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][4] |
Experimental Protocols
Detailed Recrystallization Protocol for Purification
This protocol is adapted from an industrial synthesis method for this compound.[2]
-
Initial Wash: Place the crude this compound in a suitable flask. Add ethyl acetate and n-heptane in an approximate 1:2 to 1:3 ratio by weight (e.g., 130g ethyl acetate and 260g n-heptane).[2]
-
Stirring: Stir the mixture for 3-4 hours at a controlled temperature of 15-20°C.[2]
-
Filtration: Filter the mixture to remove any insoluble impurities.
-
Concentration: Concentrate the filtrate by removing a portion of the solvents under reduced pressure until the solution becomes more concentrated (e.g., to a volume of 65-130 mL from an initial larger volume).[2]
-
Crystallization: Add an additional volume of n-heptane to the concentrated filtrate and stir for 2-3 hours at a reduced temperature of 5-10°C to induce crystallization.[2]
-
Isolation and Drying: Filter the crystallized product and wash with cold n-heptane. Dry the purified this compound under vacuum at 45-50°C.[2]
Visualizations
Caption: Synthesis and Purification Workflow for this compound.
Caption: Troubleshooting Logic for Common Experimental Issues.
References
Technical Support Center: Purification of 3-(2-Bromophenyl)propionic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from 3-(2-Bromophenyl)propionic acid. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound often originate from the synthetic route. A common synthesis involves the reaction of 2-bromobenzaldehyde with malonic acid or its derivatives (like isopropylidene malonate) followed by reduction, hydrolysis, and decarboxylation.[1] Potential impurities include:
-
Unreacted Starting Materials: 2-bromobenzaldehyde and malonic acid (or its ester).
-
Intermediates: Intermediates from the condensation, reduction, and hydrolysis steps that did not fully react.
-
Side Products: Byproducts from competing reactions, such as those arising from self-condensation of the aldehyde or alternative reaction pathways of the intermediates. Tar and polymeric materials can also form, particularly under harsh reaction conditions.[2]
Q2: What is the recommended initial purification method for crude this compound?
A2: Recrystallization is a highly effective and commonly used initial purification method for solid carboxylic acids like this compound. A well-documented solvent system for this compound is a mixture of ethyl acetate and n-heptane.[1]
Q3: Are there alternative purification methods if recrystallization is ineffective?
A3: Yes, if recrystallization fails to provide the desired purity or results in significant yield loss, you can consider the following alternatives:
-
Acid-Base Extraction: This technique separates the acidic product from neutral and basic impurities. The carboxylic acid is converted to its water-soluble salt with a base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.
-
Flash Column Chromatography: This method is useful for separating compounds with different polarities. For carboxylic acids, it is often necessary to add a small amount of acid (e.g., acetic acid) to the mobile phase to prevent tailing.
-
Vacuum Distillation: This may be applicable if the impurities are significantly more or less volatile than the product and the product is thermally stable.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common setup for analyzing arylpropionic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integration of impurity peaks to the product peaks. Quantitative NMR (qNMR) can provide highly accurate purity assessments.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value (98-102 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): Can help identify the molecular weights of impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Boil off some of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or there is a high concentration of impurities. | - Use a lower-boiling point solvent system.- Add a small amount of a co-solvent in which the compound is more soluble.- Perform a preliminary purification step (e.g., acid-base extraction) to remove a significant portion of the impurities. |
| The crystals are colored. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may also adsorb some of your product, potentially reducing the yield. |
| The recovery yield is low. | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Simple, cost-effective, can be highly effective for removing small amounts of impurities. | Can lead to significant yield loss if the compound is highly soluble in the solvent. May not be effective for impurities with similar solubility profiles. |
| Acid-Base Extraction | 95-99% | 85-95% | Excellent for removing neutral and basic impurities. High recovery is often possible. | Does not remove other acidic impurities. Requires the use of acids and bases and subsequent neutralization and extraction steps.[4][5][6][7][8] |
| Flash Column Chromatography | >99.5% | 60-80% | Can separate compounds with very similar properties. | More time-consuming and requires more solvent than other methods. Can be more expensive due to the cost of the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate and n-Heptane
This protocol is adapted from a documented industrial synthesis method.[1]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Impurity Precipitation (Optional): If significant impurities are present, slowly add n-heptane to the hot solution until a slight turbidity persists. Cool the mixture and filter to remove any precipitated impurities.
-
Crystallization: Concentrate the filtrate by boiling off some of the solvent. Then, add n-heptane again and allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold n-heptane.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities and can be discarded.
-
Regeneration: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product.
Visualizations
Caption: A workflow for the purification and analysis of this compound.
Caption: A troubleshooting guide for common issues in recrystallization.
References
- 1. CN102211994B - Industrialized synthesis method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. vernier.com [vernier.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(2-Bromophenyl)propionic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 3-(2-Bromophenyl)propionic acid.
Route 1: One-Pot Synthesis from 2-Bromobenzaldehyde via Modified Knoevenagel Condensation
This route is an efficient one-pot method involving a Knoevenagel condensation of 2-bromobenzaldehyde with a malonic acid equivalent, followed by in-situ reduction and hydrolysis.[1]
Experimental Protocol
Materials:
-
2-Bromobenzaldehyde
-
Isopropylidene malonate (Meldrum's acid)
-
Triethylamine
-
Formic acid
-
Concentrated Hydrochloric acid
-
Ethyl acetate
-
n-Heptane
-
Water
Procedure:
-
In a suitable reactor, add triethylamine (2.8 eq).
-
While maintaining the temperature between 15-40°C, slowly add formic acid (7.1 eq) over 1-2 hours until the solution becomes clear.
-
To the resulting triethylamine formate, add isopropylidene malonate (1.0 eq) and 2-bromobenzaldehyde (1.0 eq).
-
Heat the reaction mixture to 95-100°C and stir for 2-4 hours.
-
Cool the mixture to 20-35°C and monitor the reaction for completion by a suitable analytical method (e.g., TLC, GC).
-
Once the reaction is complete, quench the reaction by adding water followed by concentrated hydrochloric acid at 15-35°C.
-
Stir the mixture for 2-3 hours at 15-35°C.
-
Filter the resulting precipitate, wash with water, and dry the crude product at 45-50°C.
-
For purification, dissolve the crude product in ethyl acetate and add n-heptane to precipitate impurities. Filter off the impurities.
-
Concentrate the filtrate and add n-heptane to crystallize the final product.
-
Filter the purified product and dry under vacuum at 45-50°C to obtain this compound as a white powder.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred vigorously at the specified temperature for the full duration. Monitor reaction completion before workup. |
| Loss of product during workup. | Ensure complete precipitation of the product by adjusting the pH and allowing sufficient time for crystallization. Use minimal solvent for washing the precipitate. | |
| Impure starting materials. | Use high-purity 2-bromobenzaldehyde and isopropylidene malonate. | |
| Incomplete Decarboxylation | Insufficient heating time or temperature. | Ensure the reaction temperature is maintained at 95-100°C for the recommended time to drive the decarboxylation to completion. |
| Product is Oily or Difficult to Crystallize | Presence of impurities. | Perform the two-step recrystallization as described in the protocol. Scratching the inside of the flask can help induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Formation of Side Products | Self-condensation of 2-bromobenzaldehyde. | The use of a mild base like triethylamine in the form of its formate salt helps to minimize this side reaction.[2] |
| Incomplete reduction. | Ensure a sufficient excess of formic acid and triethylamine is used for the in-situ reduction step. |
Frequently Asked Questions (FAQs)
Q1: Can I use malonic acid directly instead of isopropylidene malonate?
A1: Yes, the Doebner modification of the Knoevenagel condensation uses malonic acid directly, typically with pyridine as a solvent and catalyst.[2][3] The subsequent reduction and decarboxylation steps would need to be carried out separately. The one-pot procedure with isopropylidene malonate is generally more streamlined for industrial applications.[1]
Q2: What is the role of the triethylamine-formic acid mixture?
A2: This mixture forms triethylammonium formate in situ, which acts as both a mild base to catalyze the Knoevenagel condensation and as a reducing agent (a source of hydride) for the subsequent reduction of the carbon-carbon double bond.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2-bromobenzaldehyde) from the intermediate and final product. The disappearance of the starting material spot indicates the completion of the initial condensation.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Route 2: Heck Reaction Approach
This route involves the palladium-catalyzed coupling of an aryl halide with an alkene, followed by reduction of the double bond and hydrolysis of the ester. A potential pathway is the Heck reaction of 2-bromoiodobenzene with ethyl acrylate, followed by hydrogenation and saponification.
Experimental Protocol (Conceptual)
Part A: Heck Reaction
-
To a solution of 2-bromoiodobenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add ethyl acrylate (1.2 eq) and triethylamine (1.5 eq).[4]
-
Add a palladium catalyst, such as palladium(II) acetate (0.02 eq), and a phosphine ligand if necessary.[4]
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C.
-
Monitor the reaction by TLC or GC until the starting aryl halide is consumed.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl (E)-3-(2-bromophenyl)acrylate by column chromatography.
Part B: Reduction and Hydrolysis
-
Dissolve the purified ethyl (E)-3-(2-bromophenyl)acrylate in a suitable solvent like ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the double bond is saturated.
-
Filter off the catalyst and concentrate the solvent.
-
To the resulting ethyl 3-(2-bromophenyl)propanoate, add an aqueous solution of a base (e.g., NaOH or KOH) and heat to reflux to hydrolyze the ester.
-
After cooling, acidify the reaction mixture with HCl to precipitate the this compound.
-
Filter, wash with cold water, and dry to obtain the final product.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield in Heck Reaction | Inactive catalyst. | Use a fresh palladium catalyst and ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation. |
| Poor choice of base or solvent. | Triethylamine is a common base; other organic or inorganic bases can be screened.[5] Aprotic polar solvents like DMF or NMP are often effective.[6] | |
| Formation of Heck byproducts (e.g., homocoupling). | Optimize the reaction temperature and catalyst loading. The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve yields.[6] | |
| Incomplete Hydrogenation | Inactive catalyst. | Use fresh, high-quality Pd/C. Ensure the system is properly flushed with hydrogen. |
| Catalyst poisoning. | Ensure the starting material for hydrogenation is pure, as impurities can poison the catalyst. | |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Use a sufficient excess of base and ensure the reaction is heated for an adequate amount of time to complete the saponification. |
Frequently Asked Questions (FAQs)
Q1: Why is 2-bromoiodobenzene suggested as a starting material?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl. Using 2-bromoiodobenzene allows for a more facile oxidative addition at the carbon-iodine bond, leaving the bromo group intact for the final product.
Q2: Can I use acrylic acid directly in the Heck reaction?
A2: Yes, acrylic acid can be used directly.[4] This would eliminate the need for the final hydrolysis step. However, using an ester like ethyl acrylate can sometimes lead to cleaner reactions and easier purification of the intermediate.
Q3: What are some common side reactions in the Heck reaction?
A3: Common side reactions include the formation of homocoupled biaryls from the starting aryl halide, and isomerization of the double bond in the product. Reductive dehalogenation can also occur, leading to the formation of ethyl cinnamate.[6]
Logical Relationship Diagram
Caption: Logical steps for the synthesis of this compound via a Heck reaction.
Route 3: Suzuki Coupling Approach (Conceptual)
This route could involve the Suzuki coupling of a suitable boronic acid derivative with a bromo-substituted precursor. For example, the coupling of 2-bromophenylboronic acid with a three-carbon synthon already containing the carboxylic acid functionality.
Conceptual Experimental Protocol
-
In a reaction vessel, combine 2-bromophenylboronic acid (1.0 eq), a suitable coupling partner such as 3-bromopropionic acid or its ester derivative (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).[7]
-
Add a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.[7]
-
Heat the mixture under an inert atmosphere with stirring.
-
Monitor the reaction for the consumption of the starting materials.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
If an ester was used, perform a subsequent hydrolysis step as described in the Heck reaction route.
-
Purify the final product by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Coupling Yield | Inactive catalyst or inappropriate ligand. | Screen different palladium catalysts and ligands. Ensure all reagents and solvents are of high purity and the reaction is thoroughly degassed to prevent catalyst oxidation. |
| Unsuitable base or solvent. | The choice of base and solvent is critical in Suzuki couplings and often needs to be optimized for the specific substrates.[8] | |
| Decomposition of boronic acid. | Boronic acids can undergo protodeboronation or form unreactive boroxines. Use fresh boronic acid and consider using a boronate ester for increased stability.[8] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture before adding the catalyst. |
| Difficulty in Purification | Removal of palladium residues. | Treatment with activated carbon or Celite during workup can help remove residual palladium. |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of a Suzuki coupling approach?
A1: Suzuki couplings are known for their high functional group tolerance, the commercial availability of a wide range of boronic acids, and the relatively mild reaction conditions. The boronic acid byproducts are also generally non-toxic and easily removed.
Q2: What is the purpose of the base in a Suzuki reaction?
A2: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. It activates the boronic acid to form a more nucleophilic boronate species.
Q3: Can this reaction be performed in a "one-pot" fashion?
A3: It is conceivable to design a one-pot procedure where the Suzuki coupling is immediately followed by hydrolysis if an ester is used as the coupling partner, thus simplifying the overall process.
Signaling Pathway Analogy for Catalytic Cycle
Caption: The catalytic cycle of the Suzuki coupling reaction.
Quantitative Data Summary
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Challenges |
| One-Pot Knoevenagel | 2-Bromobenzaldehyde, Isopropylidene malonate | Triethylamine, Formic acid | High (Industrial scale) | 4-6 hours | One-pot procedure, cost-effective reagents.[1] | Requires careful temperature control. |
| Heck Reaction | 2-Bromoiodobenzene, Ethyl acrylate | Pd catalyst, Base (e.g., Et₃N), H₂ | Moderate to Good | Multi-step (6-12 hours total) | Modular, well-established reaction. | Requires catalyst, potential for side reactions.[6] |
| Suzuki Coupling | 2-Bromophenylboronic acid, 3-Halopropionic acid derivative | Pd catalyst, Base (e.g., K₂CO₃) | Good to High | 2-8 hours | High functional group tolerance, mild conditions. | Boronic acid stability can be an issue.[8] |
References
- 1. CN102211994B - Industrialized synthesis method of this compound - Google Patents [patents.google.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. odinity.com [odinity.com]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Crystallization of 3-(2-Bromophenyl)propionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the crystallization of 3-(2-Bromophenyl)propionic acid. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: A well-documented and effective solvent system for the recrystallization of this compound is a mixture of ethyl acetate and n-heptane.[1] Ethyl acetate acts as the primary solvent in which the compound is soluble, while n-heptane serves as an anti-solvent to induce crystallization.[1]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to off-white crystalline solid. The reported melting point is in the range of 98-102 °C.
Q3: Are there alternative solvents I can try for crystallization?
A3: While ethyl acetate/n-heptane is a confirmed system, general principles for crystallizing aromatic carboxylic acids suggest other potential solvents. Good "solvent/anti-solvent" pairs often consist of a more polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble. Potential systems to screen include:
-
Ethanol/Water: The compound is likely soluble in ethanol, and water can be added as an anti-solvent.
-
Acetone/Hexane: Acetone is a good solvent for many organic compounds, and hexane can act as an effective anti-solvent.
-
Toluene/Heptane: For a less polar option, dissolving in warm toluene and adding heptane upon cooling could be effective.
A systematic solvent screen is the best approach to identify the optimal system for your specific purity requirements and crystal form.
Q4: How can I improve the yield of my crystallization?
A4: To improve the yield, consider the following:
-
Minimize the amount of hot solvent used: Use only the minimum volume of hot solvent required to fully dissolve the crude product.
-
Slow cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize precipitation.
-
Concentrate the mother liquor: After filtering the initial crop of crystals, you can concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point. The cooling rate is too fast. The solvent is not ideal. | - Reheat the mixture to redissolve the oil. - Add a small amount of the primary solvent (e.g., ethyl acetate) to increase solubility. - Allow the solution to cool much more slowly. - Consider a different solvent system with a lower boiling point for the primary solvent. |
| No Crystals Form | The solution is not supersaturated. Too much solvent was used. The compound is highly soluble in the chosen solvent at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. - Evaporate some of the solvent to increase the concentration. - If using a solvent mixture, add more of the anti-solvent (e.g., n-heptane). |
| Poor Crystal Quality (e.g., fine powder, needles) | Crystallization occurred too rapidly. High level of impurities present. | - Ensure a slow cooling rate. - Consider a different solvent system that promotes slower crystal growth. - If impurities are suspected, an initial purification step (e.g., charcoal treatment) might be necessary before crystallization. |
| Low Purity of Crystals | Impurities were trapped within the crystal lattice during rapid crystallization. The washing step was insufficient. | - Recrystallize the product a second time. - Ensure slow and controlled crystal growth. - Wash the filtered crystals with a small amount of cold anti-solvent (e.g., n-heptane) to remove residual mother liquor containing impurities. |
Quantitative Data Summary
The following table summarizes the quantitative data extracted from a patented industrial purification process for this compound.[1]
| Parameter | Value (Small Scale) | Value (Large Scale) | Unit |
| Initial Crude Product | Not specified | Not specified | g |
| Ethyl Acetate (Initial) | 130 | 3000 | g |
| n-Heptane (Initial) | 260 | 6000 | g |
| Stirring Time (Initial) | 3 - 4 | 3 - 4 | hours |
| Temperature (Initial) | 15 - 20 | 15 - 20 | °C |
| Filtrate Concentration Volume | 65 - 130 | 65 - 130 | mL |
| n-Heptane (Secondary) | 195 | 4500 | g |
| Stirring Time (Secondary) | 2 - 3 | 2 - 3 | hours |
| Temperature (Secondary) | 5 - 10 | 5 - 10 | °C |
| Final Product Yield | 38.2 | 390 | g |
| Drying Temperature | 45 - 50 | 45 - 50 | °C |
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate and n-Heptane[1]
This protocol is based on the method described in patent CN102211994B.
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 part by weight of crude material, add approximately 3 parts by weight of ethyl acetate and 6 parts by weight of n-heptane.
-
Initial Stirring: Stir the mixture at 15-20°C for 3-4 hours. This step helps to dissolve the desired compound while some impurities may remain undissolved.
-
Filtration: Filter the mixture to remove any insoluble impurities.
-
Concentration: Concentrate the filtrate by evaporation until the total volume is reduced significantly (e.g., to approximately 1/10th of the original solvent volume).
-
Crystallization: To the concentrated solution, add approximately 4.5 parts by weight of n-heptane for every 1 part of the initial crude product.
-
Secondary Stirring: Stir the mixture at a reduced temperature of 5-10°C for 2-3 hours to promote crystallization.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 45-50°C to a constant weight.
Visualizations
References
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 3-(2-Bromophenyl)propionic Acid
For researchers and professionals in the fields of chemical analysis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the 1H NMR spectrum of 3-(2-Bromophenyl)propionic acid against its unsubstituted parent compound, 3-phenylpropionic acid, and its structural isomer, 3-(4-Bromophenyl)propionic acid. The data presented herein offers a clear understanding of how the position of a bromine substituent on the phenyl ring influences the chemical environment of the molecule's protons.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and its selected alternatives. The data was acquired in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-6' | 7.55 | dd | 7.9, 1.4 |
| H-3' | 7.28 | td | 7.5, 1.4 | |
| H-4', H-5' | 7.12 - 7.05 | m | ||
| -CH2- (benzylic) | 3.16 | t | 7.8 | |
| -CH2- (adjacent to COOH) | 2.75 | t | 7.8 | |
| 3-Phenylpropionic acid | Phenyl | 7.34 - 7.17 | m | |
| -CH2- (benzylic) | 2.97 | t | 7.8 | |
| -CH2- (adjacent to COOH) | 2.69 | t | 7.8 | |
| 3-(4-Bromophenyl)propionic acid | H-2', H-6' | 7.42 | d | 8.4 |
| H-3', H-5' | 7.09 | d | 8.4 | |
| -CH2- (benzylic) | 2.92 | t | 7.7 | |
| -CH2- (adjacent to COOH) | 2.66 | t | 7.7 |
Experimental Protocol
A detailed methodology for the acquisition of 1H NMR spectra is crucial for reproducibility and data accuracy.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
The 1H NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
The following parameters were typically used:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 9.0 µs
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
3. Data Processing:
-
The Free Induction Decay (FID) was Fourier transformed.
-
The resulting spectrum was manually phased and baseline corrected.
-
The chemical shifts were referenced to the TMS signal at 0.00 ppm.
1H NMR Analysis Workflow
The logical flow of 1H NMR analysis, from sample preparation to final data interpretation, is a systematic process.
Caption: A flowchart illustrating the key stages of 1H NMR analysis.
The ortho-bromo substituent in this compound causes a significant downfield shift of the adjacent aromatic proton (H-6') due to its electron-withdrawing inductive effect and anisotropic effects. This is in contrast to the more symmetrical pattern observed for the para-substituted isomer and the unresolved multiplet of the unsubstituted phenyl ring. The aliphatic chain protons exhibit a predictable triplet-of-triplets pattern in all three compounds, with minor shifts attributable to the electronic influence of the substituent on the phenyl ring. This comparative analysis underscores the power of 1H NMR in discerning subtle structural differences between isomers.
A Comparative Guide to the Reactivity of 2-Bromophenylpropionic Acid and 4-Bromophenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of substituents on an aromatic ring can profoundly influence the chemical reactivity of a molecule. This guide provides a comparative analysis of the reactivity of 2-bromophenylpropionic acid and 4-bromophenylpropionic acid, two isomers with distinct chemical behaviors. Understanding these differences is crucial for researchers in medicinal chemistry and process development, where precise control of reaction outcomes is paramount. This document outlines the key factors governing their reactivity, supported by established chemical principles, and provides experimental protocols to enable empirical comparison.
Core Principles: Electronic and Steric Effects
The reactivity of substituted phenylpropionic acids is primarily governed by a combination of electronic and steric effects imparted by the substituent. In the case of 2-bromo- and 4-bromophenylpropionic acid, the bromine atom's position is the determining factor.
-
Electronic Effects: The bromine atom is an electronegative halogen, exerting a deactivating inductive effect (-I) on the aromatic ring by withdrawing electron density. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). While the inductive effect is generally stronger, making the ring less reactive than benzene in electrophilic aromatic substitutions, the resonance effect directs incoming electrophiles to the ortho and para positions.[1][2][3]
-
Steric Effects: A substituent at the ortho position (2-position) can physically hinder the approach of reagents to adjacent functional groups or to the aromatic ring itself. This "ortho effect" is a significant factor in determining the reaction rates and, in some cases, the feasibility of a reaction.
Comparison of Properties and Expected Reactivity
| Feature | 2-Bromophenylpropionic Acid | 4-Bromophenylpropionic Acid | Rationale |
| Steric Hindrance at Carboxyl Group | High | Low | The bromine atom at the ortho position sterically shields the propionic acid side chain. |
| Electronic Effect on Carboxyl Group | Minor inductive withdrawal | Minor inductive withdrawal | The electronic effect of the bromine atom on the distant carboxyl group is attenuated by the saturated carbons of the propionic acid side chain.[4] |
| Reactivity in Esterification | Expected to be lower | Expected to be higher | Steric hindrance from the ortho-bromo group will likely slow down the nucleophilic attack on the carbonyl carbon of the carboxyl group.[5][6] |
| Reactivity in Suzuki Coupling | Expected to be lower | Expected to be higher | The ortho-bromo group can sterically hinder the oxidative addition step at the palladium catalyst.[7] |
| Acidity (pKa) | Expected to be slightly higher | Expected to be slightly lower | The ortho-bromo group can force the carboxyl group out of the plane of the benzene ring, disrupting resonance and slightly increasing acidity (ortho effect). However, this effect is likely small for the propionic acid derivative compared to benzoic acid. |
Reactivity in Key Synthetic Transformations
Reactions Involving the Aromatic Ring: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction widely used to form carbon-carbon bonds.[8] The reactivity of the aryl bromide is a critical factor.
-
4-Bromophenylpropionic Acid: The bromine atom is in the para position, which is sterically unhindered. The electronic effect of the propionic acid group is minimal on the reactivity of the aryl bromide. Therefore, 4-bromophenylpropionic acid is expected to undergo Suzuki coupling reactions with relative ease under standard conditions.
-
2-Bromophenylpropionic Acid: The bromine atom is in the ortho position, adjacent to the propionic acid side chain. This proximity can lead to significant steric hindrance, which may impede the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step. Consequently, 2-bromophenylpropionic acid is expected to be less reactive in Suzuki coupling reactions, potentially requiring more forcing conditions (higher temperatures, longer reaction times, or more specialized catalysts and ligands) to achieve comparable yields to the para isomer.[9]
Caption: Steric effects on Suzuki coupling reactivity.
Reactions Involving the Carboxylic Acid Group: Esterification
Esterification of a carboxylic acid with an alcohol is a fundamental reaction often catalyzed by acid. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.
-
4-Bromophenylpropionic Acid: The carboxyl group is remote from the bromine atom and the phenyl ring, and it is not significantly sterically hindered. It is expected to undergo esterification under standard conditions at a rate comparable to other unhindered carboxylic acids.
-
2-Bromophenylpropionic Acid: The bulky bromine atom at the ortho position is in close proximity to the propionic acid side chain. This can create a sterically crowded environment around the carbonyl carbon, hindering the approach of the nucleophilic alcohol. As a result, the rate of esterification for 2-bromophenylpropionic acid is anticipated to be significantly lower than that of its para isomer.[5][6]
Experimental Protocols
To empirically determine the relative reactivity of 2-bromo- and 4-bromophenylpropionic acid, the following experimental protocols can be employed.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rates and yields of 2- and 4-bromophenylpropionic acid in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
2-Bromophenylpropionic acid
-
4-Bromophenylpropionic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Set up two parallel reactions, one with 2-bromophenylpropionic acid and the other with 4-bromophenylpropionic acid.
-
In a round-bottom flask, combine the respective bromophenylpropionic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add toluene (10 mL), ethanol (2 mL), and a 2 M aqueous solution of K₂CO₃ (2 mL).
-
Stir the mixture vigorously and heat to 80°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC and GC-MS or HPLC.
-
After a set reaction time (e.g., 4 hours), cool the reaction mixtures to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the yield of the biphenylpropionic acid product for each reaction.
Data Analysis:
-
Plot the percentage conversion of the starting material versus time for both reactions to compare the reaction kinetics.
-
Compare the isolated yields of the products after a fixed reaction time.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reelmind.ai [reelmind.ai]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 3-(2-Bromophenyl)propionic Acid and Its Isomers
This guide provides a comprehensive overview of the characterization data for 3-(2-Bromophenyl)propionic acid, presenting a comparative analysis with its positional isomers, 3-(3-Bromophenyl)propionic acid and 3-(4-Bromophenyl)propionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and differentiation of these compounds.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound and its isomers. These properties are fundamental for the initial identification and handling of the substances.
| Property | This compound | 3-(3-Bromophenyl)propionic acid | 3-(4-Bromophenyl)propionic acid |
| CAS Number | 15115-58-9[1][2] | 42287-90-1 | 1643-30-7[3] |
| Molecular Formula | C₉H₉BrO₂[1][2] | C₉H₉BrO₂ | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol [1][2] | 229.07 g/mol | 229.07 g/mol [3] |
| Appearance | Solid[1] | Solid | Solid[3] |
| Melting Point | 98-102 °C[1] | 72-76 °C | 133-136 °C[3] |
| Assay (Purity) | 97%[1] | 96% | 98%[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous structural elucidation of organic molecules. While specific spectra are best viewed in their original sources, a summary of expected key signals is provided below.
| Spectroscopic Technique | This compound | 3-(3-Bromophenyl)propionic acid | 3-(4-Bromophenyl)propionic acid |
| ¹H NMR | Aromatic protons with ortho, meta, and para couplings; two methylene triplets; one broad singlet for the carboxylic acid proton. | Aromatic protons with different splitting patterns due to the meta-substitution; two methylene triplets; one broad singlet for the carboxylic acid proton. | Symmetrical aromatic proton signals (two doublets); two methylene triplets; one broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Nine distinct carbon signals, including one for the carbonyl carbon, six for the aromatic ring (one bearing bromine), and two for the aliphatic chain.[2] | Nine distinct carbon signals with chemical shifts influenced by the meta-position of the bromine. | Fewer aromatic signals due to symmetry (four signals for the six aromatic carbons), one carbonyl, and two aliphatic carbons. |
| IR Spectroscopy | Broad O-H stretch (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1700 cm⁻¹), C-Br stretch, and aromatic C-H and C=C bands.[2][4] | Similar to the 2-bromo isomer with slight shifts in the fingerprint region due to the different substitution pattern. | Similar to the other isomers with characteristic broad O-H and strong C=O absorptions. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 228/230 (due to bromine isotopes), with characteristic fragmentation patterns including loss of COOH and Br.[2][4] | Identical molecular ion peak at m/z 228/230, with potential differences in the relative abundance of fragment ions. | Identical molecular ion peak at m/z 228/230, with potential differences in the relative abundance of fragment ions. |
Experimental Protocols
The following are generalized protocols for the key characterization experiments. Researchers should adapt these to their specific instrumentation and laboratory conditions.
1. Melting Point Determination
-
Apparatus: Capillary melting point apparatus.
-
Procedure: A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm. The capillary tube is placed in the melting point apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure for ¹H NMR: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent. The solution is transferred to an NMR tube. The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Procedure for ¹³C NMR: A more concentrated sample (20-50 mg) is used. A larger number of scans is typically required.
3. Infrared (IR) Spectroscopy
-
Apparatus: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Procedure: A background spectrum is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
4. Mass Spectrometry (MS)
-
Apparatus: Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion.
-
Ionization Method: Electron Ionization (EI) is common for this type of molecule.
-
Procedure: A dilute solution of the sample is introduced into the instrument. The molecules are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the characterization of a novel or synthesized chemical compound like this compound.
Caption: A logical workflow for the synthesis, purification, and structural characterization of an organic compound.
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).[5] The isomers are expected to have similar hazard profiles, but their specific SDS should be consulted.
References
A Comparative Guide to LC-MS Analysis of a 3-(2-Bromophenyl)propionic Acid Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a 3-(2-Bromophenyl)propionic acid reaction mixture, alongside alternative analytical techniques. The content is supported by detailed experimental protocols and data presented for comparative purposes. This compound is a key intermediate in the synthesis of various pharmaceuticals, making robust analytical monitoring of its synthesis crucial for ensuring product quality and optimizing reaction conditions.
Introduction
The synthesis of this compound often involves a multi-step, one-pot reaction, which can lead to a complex mixture of the desired product, unreacted starting materials, intermediates, and byproducts. Effective analytical monitoring is essential to track the reaction progress, identify impurities, and ensure the final product's purity. LC-MS is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity, allowing for the separation and identification of various components in a single analysis. This guide will focus on a reverse-phase LC-MS method and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography-Mass Spectrometry (TLC-MS).
Hypothetical Reaction Mixture Components
Based on a common synthesis route starting from 2-bromobenzaldehyde and isopropylidene malonate, the following table outlines the expected components in the reaction mixture. The exact composition will vary depending on the reaction conditions and progress.
| No. | Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) |
| 1 | This compound | Product | C₉H₉BrO₂ | 229.07 | 227.96 |
| 2 | 2-Bromobenzaldehyde | Starting Material | C₇H₅BrO | 185.02 | 183.94 |
| 3 | Isopropylidene malonate | Starting Material | C₆H₈O₄ | 144.12 | 143.04 |
| 4 | 3-(2-Bromophenyl)acrylic acid | Intermediate | C₉H₇BrO₂ | 227.06 | 225.95 |
| 5 | Dialkylated byproduct | Byproduct | C₁₅H₁₅BrO₄ | 355.18 | 354.01 |
| 6 | Triethylamine | Reagent | C₆H₁₅N | 101.19 | N/A (typically analyzed in positive ion mode) |
| 7 | Formic Acid | Reagent | CH₂O₂ | 46.03 | 44.99 |
LC-MS Analysis: A Detailed Protocol
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry is a highly effective method for analyzing the reaction mixture. Carboxylic acids can be challenging to retain on standard C18 columns; however, the presence of the aromatic ring in the target molecule and its intermediates allows for adequate retention.
Experimental Protocol: RP-LC-MS
1. Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction by adding it to 900 µL of a 50:50 acetonitrile/water solution.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any solid material.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 15% B
-
2-12 min: Linear gradient from 15% to 95% B
-
12-14 min: Hold at 95% B
-
14.1-16 min: Return to 15% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be used to identify bromine-containing compounds.
Data Presentation
The following table presents hypothetical quantitative data from an LC-MS analysis of the reaction mixture at a specific time point.
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Peak Area | Relative Abundance (%) |
| Formic Acid | 1.8 | 45.0 | 5.6e5 | 5.2 |
| Isopropylidene malonate | 3.5 | 143.0 | 1.2e6 | 11.1 |
| 3-(2-Bromophenyl)acrylic acid | 6.8 | 226.0/228.0 | 8.9e5 | 8.2 |
| 2-Bromobenzaldehyde | 8.2 | 183.9/185.9 | 2.5e6 | 23.1 |
| This compound | 9.5 | 228.0/230.0 | 5.5e6 | 50.9 |
| Dialkylated byproduct | 11.2 | 354.0/356.0 | 1.5e5 | 1.4 |
Note: The m/z values for bromine-containing compounds are shown for both major isotopes.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can also be employed for the analysis of the this compound reaction mixture, each with its own advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for identifying and quantifying volatile components. Since carboxylic acids are generally not volatile enough for direct GC analysis, a derivatization step is typically required. The PubChem database indicates the existence of a GC-MS spectrum for this compound, suggesting its feasibility after derivatization.[1]
Comparison with LC-MS:
| Feature | LC-MS | GC-MS |
| Sample Volatility | Suitable for a wide range of polarities and volatilities. | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like carboxylic acids. |
| Sample Preparation | Simple dilution is often sufficient. | Can be more complex, involving derivatization to increase volatility. |
| Separation Principle | Based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sensitivity | Generally very high, especially with modern instruments. | Also offers high sensitivity. |
| Throughput | Can be high with the use of UHPLC systems. | Runtimes can be longer, especially with temperature programming. |
| Cost | Instrumentation can be more expensive. | Generally more affordable than LC-MS systems. |
Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)
TLC-MS offers a rapid and less instrument-intensive method for reaction monitoring. It can provide qualitative information about the presence of starting materials, product, and major byproducts.
Comparison with LC-MS:
| Feature | LC-MS | TLC-MS |
| Speed | Slower per sample compared to TLC-MS, but provides more detailed information. | Very fast for qualitative analysis, making it ideal for rapid reaction screening. |
| Quantitative Analysis | Excellent for quantitative analysis with high accuracy and precision. | Primarily a qualitative or semi-quantitative technique. |
| Resolution | High-resolution separation of complex mixtures. | Lower resolution compared to HPLC. |
| Instrumentation | Requires a dedicated and complex instrument setup. | Simpler setup, can be coupled with a compact mass spectrometer. |
| Cost | High initial investment and maintenance costs. | Lower cost for the chromatography part. |
Experimental Workflow and Data Analysis Visualization
The following diagrams illustrate the general experimental workflow for the LC-MS analysis and a logical flow for data analysis.
Caption: Workflow for LC-MS analysis of the reaction mixture.
Conclusion
LC-MS is a highly suitable and powerful technique for the detailed analysis of this compound reaction mixtures. It provides excellent separation, sensitivity, and specificity for the identification and quantification of the target product, starting materials, intermediates, and byproducts. While GC-MS and TLC-MS present viable alternatives for specific applications, such as the analysis of volatile components or rapid qualitative screening, LC-MS offers the most comprehensive solution for in-depth reaction monitoring and quality control in a pharmaceutical development setting. The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for quantitative data, the complexity of the mixture, and the desired sample throughput.
References
X-ray Crystal Structure of 3-(2-Bromophenyl)propionic Acid Derivatives: A Comparative Guide
While the specific X-ray crystal structure of 3-(2-Bromophenyl)propionic acid is not publicly available, this guide provides a comparative analysis of a closely related derivative, 2,3-dibromo-3-phenylpropanoic acid. This analysis, supported by experimental data from published crystallographic studies, offers valuable insights into the structural properties of brominated phenylpropionic acid derivatives, which are of significant interest to researchers in medicinal chemistry and drug development.
This guide presents a detailed comparison of two known polymorphs of 2,3-dibromo-3-phenylpropanoic acid, providing a framework for understanding the potential solid-state structures of similar compounds.
Comparison of Crystallographic Data
The crystallographic data for the monoclinic and orthorhombic polymorphs of 2,3-dibromo-3-phenylpropanoic acid are summarized below. These two forms exhibit distinct crystal packing and molecular conformations.
| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |
| Chemical Formula | C₉H₈Br₂O₂ | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol | 307.97 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pnma |
| Unit Cell Dimensions | a = 5.5382(2) Åb = 28.8640(13) Åc = 6.6112(3) Åβ = 111.935(2)° | a = 7.0278(1) Åb = 9.7105(1) Åc = 29.2970(4) Åα = β = γ = 90° |
| Volume | 980.32(7) ų | 1999.33(4) ų |
| Z | 4 | 8 |
| Density (calculated) | 2.085 Mg/m³ | 2.045 Mg/m³ |
| Hydrogen Bonding | Inversion dimers linked by O—H···O hydrogen bonds. | Inversion dimers linked by two O—H···O hydrogen bonds. |
Experimental Protocols
The following sections detail the methodologies used for the synthesis and X-ray crystal structure determination of the compared 2,3-dibromo-3-phenylpropanoic acid polymorphs.
Synthesis and Crystallization
The synthesis of 2,3-dibromo-3-phenylpropanoic acid was achieved through the bromination of trans-cinnamic acid.[1][2]
Procedure:
-
trans-Cinnamic acid is dissolved in glacial acetic acid.
-
Excess bromine is added to the solution.
-
The crude product is precipitated by the addition of water.
-
Crystals of the two different polymorphs (rod-like for orthorhombic and plate-like for monoclinic) are obtained by recrystallization from a 1:1 ethanol-water solution at 277 K.[2]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for both polymorphs were collected on a Bruker APEXII CCD area-detector diffractometer.
Data Collection:
-
Radiation: Mo Kα radiation (λ = 0.71073 Å).
-
Temperature: Data was collected at 100(2) K.
-
Data Collection Method: φ and ω scans.
Structure Solution and Refinement: The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[3] For the monoclinic polymorph, the aliphatic carbon atoms were found to be disordered over three sites and were refined with occupancy ratios of 0.5:0.25:0.25.[1][2]
Visualizing the Crystallography Workflow
The general workflow for determining a crystal structure via X-ray crystallography is depicted below. This process is fundamental for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
References
A Comparative Guide to Catalysts for the Cross-Coupling of 3-(2-Bromophenyl)propionic acid
The synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications, heavily relies on the formation of new carbon-carbon bonds. For a substrate such as 3-(2-bromophenyl)propionic acid, the presence of both an aryl bromide and a carboxylic acid moiety presents unique challenges and opportunities for catalytic cross-coupling reactions. The choice of catalyst is paramount, as it dictates reaction efficiency, functional group tolerance, and overall yield. This guide provides a comparative analysis of representative catalytic systems applicable to this substrate, supported by model experimental protocols and mechanistic diagrams.
Comparative Analysis of Catalytic Systems
While a direct side-by-side study for this compound is not extensively documented, we can compare common and effective catalytic systems based on their performance with similar aryl bromide substrates. The primary considerations for this substrate are the reactivity of the C-Br bond and the compatibility of the reaction conditions with the free carboxylic acid group. The following table summarizes key aspects of three representative catalytic approaches: a Palladium-catalyzed Suzuki-Miyaura coupling, a Palladium-catalyzed Heck coupling, and a Nickel-catalyzed decarboxylative coupling.
| Feature | Palladium-Catalyzed Suzuki-Miyaura Coupling | Palladium-Catalyzed Heck Reaction | Nickel-Catalyzed Decarboxylative Coupling |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(0) complexes | Pd(OAc)₂, PdCl₂ | Ni(COD)₂, NiCl₂·6H₂O |
| Ligand | Phosphine ligands (e.g., SPhos, RuPhos, PPh₃) | Phosphine ligands (e.g., PPh₃, P(o-tol)₃) | Phosphine or N-heterocyclic carbene (NHC) ligands |
| Coupling Partner | Organoboron compounds (e.g., arylboronic acids) | Alkenes | Aromatic carboxylic acids (as coupling partner) |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (often requires extra equivalents for the acidic proton) | Organic bases (e.g., Et₃N) or inorganic bases (e.g., NaOAc, K₂CO₃) | Often requires a specific base/additive combination |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | DMF, NMP, Dioxane, Toluene | Diglyme, Dioxane, DMF |
| Typical Temperature | Room temperature to 110 °C | 80 - 140 °C | 100 - 160 °C |
| Advantages | High functional group tolerance, commercially available reagents, well-established mechanism.[1][2][3] | Good for vinylation of aryl halides, atom-economical.[4][5] | Uses inexpensive carboxylic acids as coupling partners, avoids pre-formation of organometallic reagents.[6][7][8] |
| Disadvantages | Potential solubility issues with the carboxylate salt, requires stoichiometric base.[9][10] | Often requires higher temperatures, limited to alkene coupling partners.[11] | Can require harsh conditions (high temperature), mechanism can be complex.[6][8] |
Experimental Protocols
The following are model protocols adapted for the cross-coupling of this compound. These should be considered as starting points, and optimization may be necessary.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid. The presence of the free carboxylic acid necessitates the use of additional base.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/H₂O (e.g., 5:1 mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask.
-
Add the toluene/water solvent system to the flask.
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and acidify with 1 M HCl to a pH of ~2-3.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Heck Reaction
This protocol outlines the vinylation of this compound with an acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
To a dry reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, followed by n-butyl acrylate and triethylamine.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 100-120 °C and stir for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Visualized Workflows and Mechanisms
Understanding the sequence of operations and the underlying catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions.
Caption: General experimental workflow for a catalytic cross-coupling reaction.
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Nickel-Catalyzed Decarboxylative Cross-Coupling of Perfluorobenzoates with Aryl Halides and Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of Synthesized 3-(2-Bromophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for validating the purity of synthesized 3-(2-Bromophenyl)propionic acid. The performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are evaluated, with supporting experimental data and detailed protocols. Additionally, alternative and complementary techniques such as Quantitative NMR (qNMR), Elemental Analysis (EA), and Thermogravimetric Analysis (TGA) are discussed to provide a comprehensive overview of purity assessment methodologies.
Introduction
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, requires rigorous purity validation to ensure safety and efficacy in downstream applications. A multi-faceted analytical approach is essential to identify and quantify potential impurities, including unreacted starting materials, byproducts, and residual solvents. This guide compares the utility of several key analytical techniques in providing a comprehensive purity profile of synthesized this compound.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the reaction of 2-bromobenzaldehyde with isopropylidene malonate, followed by hydrolysis and decarboxylation.
Based on this synthesis, potential impurities may include:
-
Starting Materials: 2-bromobenzaldehyde, Isopropylidene malonate
-
Intermediates: Un-decarboxylated di-acid species
-
Byproducts: Positional isomers or products from side reactions
-
Residual Solvents: Ethyl acetate, n-heptane, triethylamine, formic acid
Primary Analytical Techniques for Purity Validation
A combination of chromatographic and spectroscopic techniques is typically employed for robust purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity for non-volatile organic compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized this compound is dissolved in the mobile phase at a concentration of 1 mg/mL.
Data Presentation:
Table 1: HPLC Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Compound | Area (%) |
| 1 | 3.5 | Isopropylidene malonate | 0.2 |
| 2 | 5.8 | 2-bromobenzaldehyde | 0.5 |
| 3 | 8.2 | This compound | 99.1 |
| 4 | 10.1 | Unknown Impurity | 0.2 |
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities with distinct chemical shifts.
Experimental Protocol:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Presentation:
Table 2: ¹H NMR Spectral Data for this compound and Potential Impurities
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 10.5 (br s) | Broad Singlet | 1H | -COOH |
| 7.55 (dd) | Doublet of d. | 1H | Ar-H | |
| 7.25-7.05 (m) | Multiplet | 3H | Ar-H | |
| 3.10 (t) | Triplet | 2H | -CH₂-Ar | |
| 2.80 (t) | Triplet | 2H | -CH₂-COOH | |
| 2-bromobenzaldehyde | 10.3 (s) | Singlet | 1H | -CHO |
| 7.9 (d) | Doublet | 1H | Ar-H | |
| Isopropylidene malonate | 1.8 (s) | Singlet | 6H | 2 x -CH₃ |
Logical Relationship for NMR-based Purity Assessment
Caption: Logical flow for purity validation using NMR spectroscopy.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and its impurities, as well as structural information through fragmentation patterns.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: The sample is prepared as for HPLC analysis.
Data Presentation:
Table 3: Mass Spectrometry Data for this compound and a Potential Impurity
| Compound | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) |
| This compound | 227.97/229.97 | 227.98/229.98 |
| 2-bromobenzaldehyde | 182.96/184.96 | 182.95/184.95 |
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for impurity identification using LC-MS.
Comparison of Primary Analytical Techniques
Table 4: Objective Comparison of HPLC, NMR, and MS for Purity Validation
| Feature | HPLC-UV | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Use | Quantification of known and unknown impurities. | Structural confirmation and identification. | Molecular weight determination and identification. |
| Sensitivity | High (ng to pg range). | Moderate (µg to mg range). | Very High (pg to fg range). |
| Selectivity | High, based on chromatographic separation. | High, based on unique chemical environments. | Very high, based on mass-to-charge ratio. |
| Quantification | Excellent for relative quantification (area %). | Good for both relative and absolute (qNMR). | Can be quantitative, but often requires standards. |
| Throughput | High. | Moderate. | High. |
| Limitations | Requires chromophores for UV detection. | Lower sensitivity, complex spectra for mixtures. | May not distinguish isomers without chromatography. |
Alternative and Complementary Purity Assessment Methods
For a comprehensive purity analysis, the following techniques provide valuable orthogonal information.
Quantitative NMR (qNMR)
qNMR allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
Experimental Protocol:
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride).
-
Sample Preparation: A precisely weighed amount of the synthesized product and the internal standard are dissolved in a known volume of a deuterated solvent.
-
Data Acquisition: NMR data is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delays).
Data Presentation:
Table 5: qNMR Purity Calculation for this compound
| Parameter | Value |
| Mass of Sample (mg) | 20.5 |
| Mass of Internal Standard (mg) | 10.2 |
| Purity of Internal Standard (%) | 99.9 |
| Integral of Sample Signal | 1.00 |
| Integral of Standard Signal | 1.05 |
| Molecular Weight of Sample ( g/mol ) | 229.07 |
| Molecular Weight of Standard ( g/mol ) | 98.06 |
| Number of Protons (Sample) | 2 |
| Number of Protons (Standard) | 2 |
| Calculated Purity (%) | 98.8 |
Elemental Analysis (EA)
EA determines the weight percentage of carbon, hydrogen, and other elements in a sample. The experimental values are compared to the theoretical values for the pure compound.
Data Presentation:
Table 6: Elemental Analysis of this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon | 47.20 | 47.15 |
| Hydrogen | 3.96 | 3.98 |
A close correlation between theoretical and experimental values (typically within ±0.4%) indicates high purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of residual solvents and assessing thermal stability.
Experimental Protocol:
-
Instrumentation: A TGA instrument.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen.
Data Interpretation: A significant weight loss at temperatures below the boiling points of potential residual solvents (e.g., ethyl acetate at 77 °C, n-heptane at 98 °C) would indicate their presence. The absence of significant mass loss until a much higher temperature suggests the sample is free of volatile impurities and is thermally stable.
Conclusion
Validating the purity of synthesized this compound requires a strategic combination of analytical techniques.
-
HPLC-UV is the workhorse for routine purity checks and quantifying known impurities with high precision.
-
NMR spectroscopy is indispensable for the definitive structural confirmation of the target compound and the identification of structurally related impurities.
-
Mass Spectrometry , particularly when coupled with LC, offers unparalleled sensitivity for detecting trace impurities and confirming molecular weights.
For a comprehensive and orthogonal approach to purity assessment, especially in a regulatory environment, these primary techniques should be supplemented with:
-
qNMR for absolute purity determination without the need for a specific reference standard of the analyte.
-
Elemental Analysis to confirm the elemental composition.
-
TGA to quantify residual volatile impurities.
By integrating these complementary methods, researchers and drug development professionals can confidently establish a robust and reliable purity profile for synthesized this compound, ensuring its quality and suitability for its intended use.
A Spectroscopic Comparison of 3-(2-Bromophenyl)propionic Acid and Its Isomers
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 3-(2-bromophenyl)propionic acid and its positional isomers, 3-(3-bromophenyl)propionic acid and 3-(4-bromophenyl)propionic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction
3-(Bromophenyl)propionic acids are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical compounds. The position of the bromine atom on the phenyl ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic characteristics. This guide aims to provide a clear and objective comparison of the ortho, meta, and para isomers, enabling researchers to differentiate them effectively.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers of 3-(bromophenyl)propionic acid.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Protons | This compound | 3-(3-Bromophenyl)propionic Acid | 3-(4-Bromophenyl)propionic Acid |
| -COOH | ~11.0 | ~11.0 | ~11.0 |
| Aromatic CH | 7.10 - 7.55 (m, 4H) | 7.15 - 7.40 (m, 4H) | 7.10 (d, 2H), 7.45 (d, 2H) |
| -CH₂- (alpha) | ~2.70 (t, 2H) | ~2.65 (t, 2H) | ~2.65 (t, 2H) |
| -CH₂- (beta) | ~3.10 (t, 2H) | ~2.90 (t, 2H) | ~2.90 (t, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Atom | This compound | 3-(3-Bromophenyl)propionic Acid | 3-(4-Bromophenyl)propionic Acid |
| -COOH | ~179 | ~179 | ~179 |
| Aromatic C-Br | ~124 | ~122 | ~120 |
| Aromatic C-H | 127.5, 128.5, 130.5, 133.0 | 127.0, 129.5, 130.0, 131.5 | 130.0, 131.5 |
| Aromatic C-C | ~140 | ~143 | ~140 |
| -CH₂- (alpha) | ~34 | ~35 | ~35 |
| -CH₂- (beta) | ~30 | ~30 | ~30 |
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Functional Group | This compound | 3-(3-Bromophenyl)propionic Acid | 3-(4-Bromophenyl)propionic Acid |
| O-H stretch (acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H stretch (aromatic) | ~3060 | ~3060 | ~3060 |
| C-H stretch (aliphatic) | 2900-2980 | 2900-2980 | 2900-2980 |
| C=O stretch (acid) | ~1710 | ~1710 | ~1710 |
| C=C stretch (aromatic) | ~1590, 1470 | ~1590, 1470 | ~1595, 1485 |
| C-Br stretch | ~650 | ~680 | ~820 |
Table 4: Mass Spectrometry Data (Key Fragments m/z and Relative Intensity)
| Isomer | Molecular Ion [M]⁺ | [M-COOH]⁺ | [M-Br]⁺ | Other Key Fragments |
| This compound | 228/230 (isotope pattern) | 183/185 | 149 | 104, 77 |
| 3-(3-Bromophenyl)propionic Acid | 228/230 (isotope pattern) | 183/185 | 149 | 104, 77 |
| 3-(4-Bromophenyl)propionic Acid | 228/230 (isotope pattern) | 183/185 | 149 | 104, 77 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed protocols for each method are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecules.
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the finely ground solid sample is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the spectrum is collected, typically over a range of 4000-400 cm⁻¹. An accumulation of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of these compounds.
-
Sample Preparation and Derivatization: For GC-MS analysis, the carboxylic acid group is often derivatized to a more volatile ester (e.g., methyl or trimethylsilyl ester) to improve its chromatographic properties. This is typically achieved by reacting the acid with a suitable derivatizing agent such as diazomethane or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of the components.
-
Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its characteristic fragment ions.
Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of isomers.
Interpretation and Comparison of Spectroscopic Data
The position of the bromine atom on the phenyl ring leads to distinct differences in the spectroscopic data, allowing for the differentiation of the three isomers.
-
¹H NMR: The most significant difference is observed in the aromatic region. The para-isomer (4-bromo) typically shows a more symmetrical pattern (two doublets), while the ortho (2-bromo) and meta (3-bromo) isomers exhibit more complex multiplets due to the lower symmetry. The chemical shifts of the methylene protons adjacent to the aromatic ring are also subtly influenced by the position of the bromine atom.
-
¹³C NMR: The chemical shifts of the aromatic carbons are characteristic for each isomer. The carbon atom directly bonded to the bromine (C-Br) shows a distinct chemical shift. The substitution pattern also affects the chemical shifts of the other aromatic carbons, providing a unique fingerprint for each isomer.
-
IR Spectroscopy: While the major absorption bands for the carboxylic acid and propionyl moieties are similar across the three isomers, the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be diagnostic of the substitution pattern on the benzene ring. The C-Br stretching frequency also varies slightly with the isomer.
-
Mass Spectrometry: The mass spectra of the three isomers are expected to be very similar, showing a characteristic molecular ion peak with the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation patterns are also likely to be similar, dominated by the loss of the carboxyl group and the bromine atom. While MS alone may not be sufficient to distinguish the isomers, it provides crucial information about the molecular weight and the presence of bromine.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the characterization and differentiation of the ortho, meta, and para isomers of 3-(bromophenyl)propionic acid. By carefully analyzing the chemical shifts, coupling patterns, absorption frequencies, and fragmentation patterns, researchers can confidently identify each isomer. The data and protocols presented in this guide serve as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and quality control.
Safety Operating Guide
Proper Disposal of 3-(2-Bromophenyl)propionic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-(2-Bromophenyl)propionic acid should be treated as hazardous chemical waste. It must be segregated from incompatible materials, clearly labeled, and disposed of through a licensed environmental waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Profile
This compound is a solid organic compound with the following hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][3] All handling of the solid or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 15115-58-9 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Melting Point | 98-102 °C | [1][4] |
| Boiling Point | 186°C at 15 mmHg | [4] |
| Form | Solid | [1] |
Detailed Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Organic Waste: Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound. This is a critical first step as halogenated and non-halogenated waste streams must be kept separate to prevent dangerous reactions and to facilitate proper treatment by the disposal facility.
-
Segregate from Incompatibles: Store waste this compound separately from the following incompatible materials to prevent violent reactions, fires, or the release of toxic fumes:
Step 2: Waste Collection and Containerization
-
Select an Appropriate Waste Container:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.
-
Ensure the container is clean and dry before adding any waste.
-
The container must be in good condition, free of cracks or other damage.
-
-
Collect Waste:
-
Solid Waste: Place pure this compound directly into the designated waste container. Also, collect any contaminated disposable materials, such as weighing paper, gloves, or absorbent pads, in a separate, clearly labeled solid hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.
-
Step 3: Labeling the Waste Container
Proper labeling is a critical step for safety and regulatory compliance. The label must be legible, securely affixed to the container, and contain the following information:
-
The words "Hazardous Waste ".
-
Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas. If it is a mixture, list all components and their approximate percentages.
-
Hazard Identification: Clearly indicate the relevant hazards (e.g., "Harmful," "Irritant").
-
Your Name and Laboratory Information: Include the Principal Investigator's name, lab room number, and a contact phone number.
Step 4: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Safe Location: The SAA should be located away from general lab traffic and sources of ignition. It should not be in a sink or on the floor.
Step 5: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for chemical waste disposal. They will have specific procedures and schedules for waste pickup.
-
Schedule a Waste Pickup: Once the waste container is nearly full (do not overfill) or has been in storage for a specified period (often a few months, check with your EHS), contact the EHS office to arrange for its collection.
-
Prepare for Pickup: Ensure the container is properly sealed and labeled before the scheduled pickup time.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling 3-(2-Bromophenyl)propionic acid
Essential Safety and Handling Guide for 3-(2-Bromophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] Additionally, it may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory.[1]
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Faceshield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant Gloves | Inspect gloves before use and observe permeability and breakthrough time information provided by the supplier.[5] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][5] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Use if exposure limits are exceeded or if irritation occurs. A dust mask (type N95) is a suitable option.[1][2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety. The following workflow outlines the necessary steps from preparation to disposal.
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[5]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1][5]
-
Wash your hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep the container tightly closed when not in use.[1]
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Disposal Plan
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Do not let the product enter drains.[6]
-
Waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7][8]
Storage
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Store in a dry, cool place.[5]
-
The designated storage class is 11 for combustible solids.[2][3]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 97 15115-58-9 [sigmaaldrich.com]
- 3. This compound 97 15115-58-9 [sigmaaldrich.com]
- 4. This compound | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. afgsci.com [afgsci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
